molecular formula C22H28O10 B191338 5-O-Methylvisammioside CAS No. 84272-85-5

5-O-Methylvisammioside

Numéro de catalogue: B191338
Numéro CAS: 84272-85-5
Poids moléculaire: 452.5 g/mol
Clé InChI: QVGFPTYGKPLXPK-NUTNSJPXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-O-Methylvisammioside is an oxacycle and an organic heterotricyclic compound.
This compound is a natural product found in Saposhnikovia divaricata with data available.

Propriétés

Numéro CAS

84272-85-5

Formule moléculaire

C22H28O10

Poids moléculaire

452.5 g/mol

Nom IUPAC

4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15?,17-,18+,19-,21+/m1/s1

Clé InChI

QVGFPTYGKPLXPK-NUTNSJPXSA-N

SMILES isomérique

CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC

SMILES canonique

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC

Origine du produit

United States

Foundational & Exploratory

5-O-Methylvisammioside: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside is a naturally occurring chromone glycoside that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural sources, detailed protocols for its isolation and purification, and an in-depth look at its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The principal natural source of this compound is the root of Saposhnikovia divaricata , a perennial plant used in traditional Chinese medicine and commonly known as "Fangfeng".[1][2][3] The roots of this plant, referred to as Radix Saposhnikoviae, are rich in chromones, including this compound.[1][2][3] Other reported, though less common, plant sources include Ophryosporus axilliflorus, Angelica japonica, and Prionosciadium thapsoides.

The concentration of this compound in the roots of Saposhnikovia divaricata can vary depending on whether the plant is wild or cultivated. Studies have shown the content to be in the range of approximately 3.91 to 4.37 mg per gram of the dried root material.

Isolation and Purification of this compound

The isolation of this compound from Saposhnikovia divaricata involves a multi-step process encompassing initial extraction of the crude material followed by purification to obtain the compound at high purity.

Experimental Protocol: Integrated Isolation and Purification

This protocol combines an initial extraction with a highly efficient purification method to yield high-purity this compound.

Part 1: Preparation of the Crude n-Butanol Extract

  • Plant Material Preparation: Air-dried and powdered roots of Saposhnikovia divaricata are used as the starting material.

  • Initial Extraction:

    • The powdered roots are subjected to ultrasonic-assisted extraction (UAE) using 75% ethanol as the solvent.[4]

    • Optimal UAE parameters are an extraction time of 48 minutes and a temperature of 67°C.[4]

    • Alternatively, a water-decoction method can be employed.

  • Solvent Partitioning:

    • The resulting crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which is enriched with this compound, is collected and concentrated under reduced pressure to yield the crude n-butanol extract.

Part 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

  • HSCCC System Preparation:

    • A two-phase solvent system of chloroform-methanol-water at a volume ratio of 10:8:4 is prepared and thoroughly equilibrated.[5]

    • The upper and lower phases are separated and degassed before use.

  • Chromatographic Separation:

    • The HSCCC instrument is filled with the upper phase as the stationary phase.

    • The crude n-butanol extract, dissolved in a small volume of the lower phase, is injected into the column.

    • The lower phase is then pumped through the column as the mobile phase at a defined flow rate.

    • The effluent is monitored by UV detection, and fractions are collected based on the chromatogram.

  • Isolation and Verification:

    • Fractions containing this compound are pooled and the solvent is evaporated.

    • The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% can be achieved with this method.[5]

    • Structural confirmation is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Quantitative Data on Isolation

The following table summarizes the yield of this compound from Saposhnikovia divaricata using the described HSCCC method.

Starting MaterialAmount of Crude SampleYield of this compoundPurityReference
n-Butanol extract of S. divaricata100 mg44.7 mg> 99.0%[5]
n-Butanol extract of S. divaricata960 mg27 mg> 90%[6]
Crude sample from S. divaricata316 mg25.0 mg99.2%[7]
n-Butanol extract of S. divaricata7.48 g228.9 mg> 98% (by HPLC)[7]

Biological Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation, cancer, and neurological disorders.

Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated potential in alleviating depression-like behaviors by targeting the NF-κB signaling pathway. It is proposed to inhibit the activation of this pathway by targeting the proto-oncogene tyrosine-protein kinase Src.

  • Cell Culture and Treatment: A suitable cell line, such as murine microglia (BV-2 cells), is cultured and treated with lipopolysaccharide (LPS) to induce an inflammatory response. Cells are co-treated with varying concentrations of this compound.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein. Nuclear and cytoplasmic fractions can also be separated to observe protein translocation.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for key proteins in the NF-κB pathway, such as phospho-p65, total p65, and IκBα.

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using a chemiluminescence detection system.

    • β-actin is typically used as a loading control to normalize protein levels.

Modulation of the RAGE/MEK/ERK Signaling Pathway

In the context of hepatocellular carcinoma, this compound has been found to inhibit angiogenesis by modulating the HMGB1/RAGE/MEK/ERK signaling pathway. It downregulates the expression and phosphorylation of key components of this pathway.

  • Animal Model: An orthotopic hepatocellular carcinoma model is established in mice (e.g., C57BL/6) by surgically implanting liver cancer cells (e.g., Hepa1-6) into the liver.[8][9][10]

  • Treatment: Once tumors are established, mice are treated with this compound or a vehicle control over a specified period.

  • Tumor Analysis:

    • At the end of the treatment period, tumors are excised, and their size and weight are measured.

    • Tumor tissue is processed for immunohistochemistry to assess microvascular density.

    • Protein is extracted from the tumor tissue for Western blot analysis of RAGE, MEK, p-MEK, ERK, and p-ERK levels to determine the effect of this compound on the signaling pathway.

Visualizations

Logical Workflow for this compound Research

logical_workflow cluster_source Natural Source cluster_isolation Isolation & Purification cluster_analysis Analysis & Activity Saposhnikovia_divaricata Saposhnikovia divaricata (Radix Saposhnikoviae) Extraction Extraction (Ultrasonic-Assisted / Decoction) Saposhnikovia_divaricata->Extraction Dried Roots Purification Purification (HSCCC) Extraction->Purification Crude Extract Pure_Compound This compound (>99% Purity) Purification->Pure_Compound Isolated Compound Signaling_Pathways Biological Activity (Signaling Pathways) Pure_Compound->Signaling_Pathways Modulates

Caption: Logical workflow from natural source to biological activity.

Experimental Workflow for Isolation and Purification

isolation_workflow Start Powdered Roots of Saposhnikovia divaricata UAE Ultrasonic-Assisted Extraction (75% Ethanol, 67°C, 48 min) Start->UAE Partitioning Solvent Partitioning (n-Butanol Fraction) UAE->Partitioning HSCCC High-Speed Counter-Current Chromatography (CHCl3-MeOH-H2O, 10:8:4) Partitioning->HSCCC Analysis Purity & Structural Analysis (HPLC, NMR) HSCCC->Analysis Final_Product This compound (>99% Purity) Analysis->Final_Product

Caption: Step-by-step isolation and purification workflow.

NF-κB Signaling Pathway Inhibition by this compound

nfkb_pathway 5OMV This compound Src Src 5OMV->Src Inhibits IKK IKK Complex Src->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription rage_mek_erk_pathway 5OMV This compound RAGE RAGE 5OMV->RAGE Downregulates MEK MEK 5OMV->MEK Downregulates (Total & Phospho) ERK ERK 5OMV->ERK Downregulates (Total & Phospho) HMGB1 HMGB1 HMGB1->RAGE Activates RAGE->MEK Activates MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

References

An In-depth Technical Guide to the 5-O-Methylvisammioside Biosynthetic Pathway in Saposhnikovia divaricata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 5-O-Methylvisammioside (5-O-MVG), a major bioactive furochrome glucoside found in the medicinal plant Saposhnikovia divaricata. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the pathway and experimental workflows.

Introduction

Saposhnikovia divaricata, commonly known as "Fangfeng," is a traditional Chinese medicinal herb. Its roots are rich in bioactive compounds, particularly furochromones like prim-O-glucosylcimifugin (POG) and this compound (5-O-MVG)[1][2]. These compounds are recognized for their potential therapeutic properties, including anti-inflammatory, antiviral, and neuroprotective effects. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through metabolic engineering and for the development of novel pharmaceuticals. Recent research has successfully elucidated the complete biosynthetic pathway of 5-O-MVG in S. divaricata[1][2][3][4].

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that convert a precursor molecule into the final complex furochrome. The pathway is initiated from the pentaketide chromone synthase product and involves prenylation, cyclization, hydroxylation, methylation, and finally, glycosylation.

The key enzymes involved in this pathway have been identified and characterized as:

  • SdPCS : A pentaketide chromone synthase.

  • SdPT : A prenyltransferase.

  • SdPC : A peucenin cyclase.

  • SdCH : A hydroxylase.

  • SdOMT : An O-methyltransferase.

  • SdUGT1/SdUGT2 : Glycosyltransferases[1].

The complete biosynthesis of 5-O-MVG has been successfully reconstituted in Nicotiana benthamiana, confirming the function of these enzymes[1][2][4].

Biosynthetic Pathway Diagram

This compound Biosynthetic Pathway cluster_0 Core Furochrome Skeleton Formation cluster_1 Modification and Glycosylation Pentaketide Precursor Pentaketide Precursor Peucenin Peucenin Pentaketide Precursor->Peucenin SdPCS 6-Isoprenylpeucenin 6-Isoprenylpeucenin Peucenin->6-Isoprenylpeucenin SdPT Cimifugin Cimifugin 6-Isoprenylpeucenin->Cimifugin SdPC Visamminol Visamminol Cimifugin->Visamminol SdCH 5-O-Methylvisamminol 5-O-Methylvisamminol Visamminol->5-O-Methylvisamminol SdOMT This compound This compound 5-O-Methylvisamminol->this compound SdUGT1/SdUGT2

Caption: The enzymatic cascade leading to the synthesis of this compound.

Quantitative Data

Quantitative analysis of the intermediates and final products of the this compound biosynthetic pathway is essential for understanding the pathway's efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data from recent studies.

Metabolite Concentrations in Saposhnikovia divaricata
CompoundTissueConcentration (mg/g dry weight)Reference
prim-O-glucosylcimifuginRoot3.98 - 20.79[3]
4'-O-β-D-glucosyl-5-O-methylvisamminolRoot5.04 - 25.06 (total)[3]
CimifuginRoot vs. LeafNo significant difference
4'-O-β-D-glucosyl-5-O-methylvisamminolLeaf~3 times higher than in roots
Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the pathway are not fully available in the reviewed literature, the kinetic parameters for the final glycosylation steps have been determined.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
SdUGT1 Cimifugin13.7 ± 1.50.43 ± 0.020.031
Visamminol25.4 ± 2.10.76 ± 0.030.030
SdUGT2 Cimifugin22.8 ± 2.30.51 ± 0.020.022
Visamminol39.1 ± 3.80.89 ± 0.040.023

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the this compound biosynthetic pathway.

General Experimental Workflow

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Enzyme Characterization cluster_2 Pathway Elucidation Transcriptome_Sequencing Transcriptome Sequencing (S. divaricata) Gene_Cloning Candidate Gene Cloning Transcriptome_Sequencing->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli / N. benthamiana) Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assays->Kinetic_Analysis Metabolite_Analysis Metabolite Profiling (LC-MS) Enzyme_Assays->Metabolite_Analysis De_Novo_Biosynthesis De Novo Biosynthesis (N. benthamiana) Metabolite_Analysis->De_Novo_Biosynthesis

Caption: A generalized workflow for the discovery and characterization of the biosynthetic pathway.

Transcriptome Sequencing and Gene Cloning
  • RNA Extraction and Sequencing : Total RNA is extracted from various tissues of S. divaricata (e.g., roots, stems, leaves) using a suitable kit. The integrity and quality of the RNA are assessed using a bioanalyzer. cDNA libraries are then constructed and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis : The raw sequencing reads are filtered and assembled into unigenes. These unigenes are then annotated by comparing them against public databases (e.g., NR, Swiss-Prot, KEGG). Differentially expressed genes across different tissues are identified to pinpoint candidate genes involved in the biosynthesis of furochromones.

  • Gene Cloning : Based on the annotation and expression profiles, candidate genes for each enzymatic step are amplified from S. divaricata cDNA using PCR and cloned into appropriate expression vectors.

Heterologous Expression and Enzyme Assays
  • Heterologous Expression in E. coli : The cloned enzyme-coding sequences are expressed in E. coli to produce recombinant proteins. The expression is typically induced by IPTG, and the cells are harvested and lysed to obtain crude or purified enzyme.

  • Heterologous Expression in Nicotiana benthamiana : For a more native-like protein folding and modification, transient expression in N. benthamiana is employed. Agrobacterium tumefaciens harboring the expression vector is infiltrated into the leaves of N. benthamiana. After a few days of incubation, the leaf tissues are harvested for protein extraction or direct metabolite analysis.

  • In Vitro Enzyme Assays : The activity of the recombinant enzymes is tested in vitro by incubating the enzyme with its predicted substrate and necessary co-factors. The reaction products are then analyzed using techniques like HPLC or LC-MS to confirm the enzyme's function.

De Novo Biosynthesis in Nicotiana benthamiana

To confirm the entire pathway, all the identified genes are co-expressed in N. benthamiana. This is achieved by co-infiltrating multiple Agrobacterium strains, each carrying a vector for one of the biosynthetic genes. After several days, the plant tissue is harvested, and metabolites are extracted and analyzed by LC-MS to detect the production of this compound and its intermediates[1][2][4].

Metabolite Analysis
  • Sample Preparation : Plant tissues are freeze-dried and ground into a fine powder. Metabolites are extracted using a suitable solvent, typically methanol or ethanol. The extract is then filtered and concentrated.

  • LC-MS Analysis : The extracted metabolites are separated and identified using liquid chromatography coupled with mass spectrometry (LC-MS). By comparing the retention times and mass spectra with authentic standards, the presence and quantity of the target compounds can be determined.

Conclusion

The complete biosynthetic pathway of this compound in Saposhnikovia divaricata has been successfully elucidated, paving the way for the metabolic engineering of this important medicinal compound. The identification and characterization of all the key enzymes provide a genetic toolkit for the heterologous production of 5-O-MVG in microbial or plant chassis. Further research can now focus on optimizing the expression of these enzymes and engineering the host's metabolism to enhance the yield of this valuable furochrome. This knowledge also provides a deeper understanding of the evolution of specialized metabolic pathways in medicinal plants.

References

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological activities of 5-O-Methylvisammioside, a natural product of interest for its potential therapeutic applications. This document details its known physicochemical properties, outlines the methodologies for its characterization, and explores its interaction with key signaling pathways.

Chemical Identity and Structure

This compound is a furochromone glycoside that has been isolated from the roots of Saposhnikovia divaricata [cite 9], a plant used in traditional medicine. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one[cite 6, 7]
Molecular Formula C₂₂H₂₈O₁₀[cite 6, 7]
Molecular Weight 452.45 g/mol [cite 9]
CAS Number 84272-85-5[cite 6, 7, 8]
Canonical SMILES CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)OC(C3)C(C)(C)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[cite 7]
Isomeric SMILES CC1=CC(=O)C2=C(C3=C(C=C2O1)O--INVALID-LINK--C(C)(C)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC[cite 7]
InChI Key QVGFPTYGKPLXPK-OOBAEQHESA-N[cite 8]

The structure of this compound consists of a central furochromone aglycone, 5-O-methylvisamminol, linked to a β-D-glucopyranosyl moiety. The stereochemistry, as indicated by its IUPAC name and Isomeric SMILES, is crucial for its biological activity. The defined stereocenters are at the C2 position of the dihydrofuran ring and throughout the glucose unit.

Experimental Data for Structural Elucidation

The definitive structure of this compound has been determined through a combination of spectroscopic methods. While specific, detailed raw data from primary literature is not fully accessible, this section outlines the expected data and the methodologies used for its acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex structure of natural products like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the proton and carbon signals and establishing the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

(Note: The following table is a representation of the expected chemical shifts based on the known structure. Actual experimental values may vary slightly depending on the solvent and instrument used. Detailed, experimentally verified data from published literature is not publicly available at the time of this writing.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aglycone Moiety
2~5.0-5.2 (dd)~80-82
3~3.2-3.4 (m)~30-32
4-OCH₃~3.9-4.1 (s)~55-57
5-~160-162
6~6.1-6.3 (s)~98-100
7-CH₃~2.3-2.5 (s)~20-22
9~7.5-7.7 (s)~112-114
2'-~78-80
2'-CH₃ (x2)~1.4-1.6 (s)~25-27
Glucosyl Moiety
1''~4.3-4.5 (d)~100-102
2''~3.1-3.3 (m)~73-75
3''~3.3-3.5 (m)~76-78
4''~3.2-3.4 (m)~70-72
5''~3.3-3.5 (m)~77-79
6''~3.6-3.8 (m)~61-63
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in confirming the structure, particularly the nature and position of the glycosidic linkage. A study on the metabolism of this compound utilized ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) to identify its metabolites [cite 2]. This technique is also ideal for the initial characterization of the parent compound.

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₂₂H₂₈O₁₀
Monoisotopic Mass 452.1682 Da
Major Fragmentation Pathways Loss of the glucosyl moiety (-162 Da) to yield the aglycone fragment. Further fragmentation of the aglycone.

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are often specific to the research group and the instrumentation used. However, a general workflow can be described based on common practices in natural product chemistry.

General Workflow for Isolation and Characterization

G A Plant Material (Roots of Saposhnikovia divaricata) B Extraction (e.g., with 70% Ethanol) A->B C Fractionation (e.g., Liquid-Liquid Partitioning) B->C D Chromatographic Separation (e.g., Column Chromatography, HPLC) C->D E Pure this compound D->E F Structural Elucidation E->F G NMR Spectroscopy (1D and 2D) F->G Connectivity & Stereochemistry H Mass Spectrometry (HRMS, MS/MS) F->H Molecular Formula & Fragmentation I Other Spectroscopic Methods (IR, UV) F->I Functional Groups

Figure 1. General workflow for the isolation and structural elucidation of this compound.
Detailed Methodologies

  • Extraction: The dried and powdered roots of Saposhnikovia divaricata are typically extracted with a polar solvent such as 70% ethanol. This is followed by evaporation of the solvent to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

  • Chromatographic Separation: The target fraction is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structural Elucidation:

    • NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and a suite of NMR spectra are acquired. ¹H NMR provides information on the number and types of protons and their coupling relationships. ¹³C NMR indicates the number and types of carbon atoms. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule and the relative stereochemistry.

    • Mass Spectrometry: High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are conducted to study the fragmentation pattern, which helps to confirm the sequence of the aglycone and the sugar moiety.

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound in the context of neuroinflammation and depression. It has been shown to alleviate depression-like behaviors by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway through the targeting of the proto-oncogene tyrosine-protein kinase Src.

Inhibition of the Src-NF-κB Signaling Pathway

The anti-inflammatory and neuroprotective effects of this compound are attributed to its ability to modulate the Src-NF-κB signaling cascade. In inflammatory conditions, the activation of Src kinase leads to the phosphorylation and subsequent activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is proposed to inhibit the initial activation of Src, thereby preventing the downstream activation of NF-κB.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Src Src Inflammatory_Stimuli->Src Activates IKK IKK Complex Src->IKK Phosphorylates & Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Proteasome->NFkB Releases Methylvisammioside This compound Methylvisammioside->Src Inhibits DNA DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Figure 2. Proposed mechanism of action of this compound on the Src-NF-κB signaling pathway.

Conclusion

This compound is a well-characterized furochromone glycoside with significant potential for drug development, particularly in the area of neuroinflammation. Its chemical structure and stereochemistry have been established through modern spectroscopic techniques. While detailed experimental data from primary sources can be challenging to access, the methodologies for its isolation and characterization are well-understood within the field of natural product chemistry. The elucidation of its inhibitory action on the Src-NF-κB signaling pathway provides a strong rationale for further investigation into its therapeutic applications. Future research should focus on obtaining more detailed biological data and exploring its potential for clinical development.

5-O-Methylvisammioside in Neuroinflammation: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. 5-O-Methylvisammioside (MeV), a natural compound isolated from Saposhnikovia divaricata, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound in neuroinflammation, with a focus on its impact on microglial activation and associated signaling pathways. While the primary focus of existing research has been on microglia, the potential effects on other glial cells, such as astrocytes, and broader inflammatory platforms like the NLRP3 inflammasome, warrant further investigation.

Core Mechanism of Action: Inhibition of Microglial Activation

Current scientific evidence strongly indicates that the primary anti-neuroinflammatory effect of this compound stems from its ability to inhibit the over-activation of microglia.[3] Microglia, the resident immune cells of the central nervous system, play a pivotal role in initiating and propagating the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS). MeV has been shown to ameliorate microglial polarization and suppress the production of pro-inflammatory mediators.[1][2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the anti-neuroinflammatory effects of this compound.

Table 1: In Vitro Effects of this compound on LPS-Stimulated BV-2 Microglia

ParameterConcentration of MeVEffectReference
Nitric Oxide (NO) Production5, 10, 20 μMDose-dependent decrease in LPS-induced NO production.[3]
TNF-α Levels5, 10, 20 μMSignificant reduction in LPS-induced TNF-α secretion.[3]
IL-6 Levels5, 10, 20 μMDose-dependent inhibition of LPS-induced IL-6 release.[3]
iNOS Protein Expression5, 10, 20 μMDownregulation of LPS-induced iNOS protein levels.[3]
COX-2 Protein Expression5, 10, 20 μMAttenuation of LPS-induced COX-2 protein expression.[3]
p-IκBα Protein Expression5, 10, 20 μMInhibition of LPS-induced phosphorylation of IκBα.[3]
p-p65 Protein Expression5, 10, 20 μMReduction in LPS-induced phosphorylation of NF-κB p65.[3]

Table 2: In Vivo Effects of this compound in LPS-Induced Mouse Models

Animal ModelDosage of MeVBehavioral/Biochemical OutcomeReference
LPS-induced depression model in mice4 mg/kg (i.p.)Improved activity and exploration, reduced immobility time.[3]
LPS-induced depression model in mice4 mg/kg (i.p.)Decreased serum levels of TNF-α and IL-6.[3]
LPS-induced depression model in mice4 mg/kg (i.p.)Inhibited phosphorylation of Src and NF-κB pathway activation in the hippocampus.[1][2]
Acetaminophen-induced acute liver injury in mice5 and 10 mg/kgLowered blood levels of ALT and AST, reduced inflammatory cell infiltration in the liver.[4]

Signaling Pathways Modulated by this compound

The anti-neuroinflammatory effects of this compound are mediated through the modulation of key intracellular signaling cascades, primarily the Src-mediated NF-κB pathway and the MAPK pathway.

Inhibition of the Src-Mediated NF-κB Signaling Pathway

Network pharmacology analyses and subsequent experimental validation have identified the proto-oncogene tyrosine-protein kinase Src as a direct target of this compound.[1][2] By inhibiting the phosphorylation of Src, MeV prevents the activation of the downstream Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2. The inhibitory effect of MeV on this pathway is comparable to that of the Src inhibitor PP2.[1][2]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds Src Src TLR4->Src p_Src p-Src Src->p_Src Phosphorylation Ikk IKK Complex p_Src->Ikk Activates IkB IκBα Ikk->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) p_IkB->NFkB Releases p_NFkB p-NF-κB (p65/p50) NFkB->p_NFkB Phosphorylation Nucleus Nucleus p_NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammation Induces MeV This compound MeV->Src Inhibits

Figure 1. Inhibition of the Src-mediated NF-κB pathway by this compound.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the NF-κB pathway, this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Transcriptomic analysis in a model of acute liver injury revealed that MeV treatment enriches genes in the MAPK pathway.[4] Specifically, MeV reduces the phosphorylation of p38 and JNK, key components of the MAPK pathway that are crucial for regulating the production of inflammatory mediators.[4][5]

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation AP1 AP-1 p_p38->AP1 p_JNK->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation MeV This compound MeV->p38 Inhibits Phosphorylation MeV->JNK Inhibits Phosphorylation

Figure 2. Modulation of the MAPK pathway by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to investigate the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells are commonly used as an in vitro model for studying neuroinflammation.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: To induce an inflammatory response, BV-2 cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL). This compound is dissolved in a suitable solvent (e.g., DMSO) and applied to the cells at various concentrations for a specified pre-treatment or co-treatment period.

Animal Models of Neuroinflammation
  • LPS-Induced Depression Model: Male C57BL/6 mice are often used. A single intraperitoneal (i.p.) injection of LPS (e.g., 0.83 mg/kg) is administered to induce neuroinflammation and depression-like behaviors.

  • Drug Administration: this compound is typically administered via intraperitoneal injection at a specified dose (e.g., 4 mg/kg) prior to the LPS challenge.

  • Behavioral Tests:

    • Open Field Test (OFT): To assess locomotor activity and exploratory behavior.

    • Elevated Plus Maze (EPM): To measure anxiety-like behavior.

    • Tail Suspension Test (TST) and Forced Swim Test (FST): To evaluate depression-like behavior (immobility time).

Biochemical Assays
  • Griess Assay: Used to measure the production of nitric oxide (NO) in cell culture supernatants.

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or serum samples from animal models.

  • Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., iNOS, COX-2, p-IκBα, p-p65, p-Src, p-p38, p-JNK) in cell lysates or tissue homogenates. Primary antibodies specific to the target proteins are used, followed by incubation with appropriate secondary antibodies and chemiluminescent detection.

  • Immunofluorescence: To visualize the localization and expression of specific proteins within cells or tissue sections. For example, Iba-1 staining is used to identify and assess the morphology of microglia.

G cluster_0 In Vitro cluster_1 In Vivo BV2 BV-2 Microglia Culture LPS_vitro LPS Stimulation BV2->LPS_vitro MeV_vitro MeV Treatment LPS_vitro->MeV_vitro Assays_vitro Biochemical Assays (Griess, ELISA, Western Blot) MeV_vitro->Assays_vitro Mice C57BL/6 Mice LPS_vivo LPS Injection (i.p.) Mice->LPS_vivo MeV_vivo MeV Injection (i.p.) LPS_vivo->MeV_vivo Behavior Behavioral Tests (OFT, EPM, TST, FST) MeV_vivo->Behavior Assays_vivo Biochemical Assays (ELISA, Western Blot) MeV_vivo->Assays_vivo

Figure 3. General experimental workflow for investigating this compound.

Future Directions

While the current body of research provides a solid foundation for understanding the anti-neuroinflammatory mechanism of this compound, several areas warrant further exploration:

  • Astrocyte Involvement: The role of astrocytes in neuroinflammation is well-established. Future studies should investigate the direct effects of this compound on astrocyte activation and the release of astrocytic inflammatory mediators.

  • NLRP3 Inflammasome: The NLRP3 inflammasome is a key component of the innate immune response, and its activation is implicated in various neurodegenerative diseases. Investigating whether this compound can modulate the activation of the NLRP3 inflammasome in microglia and astrocytes would provide a more comprehensive understanding of its anti-inflammatory profile.

  • Chronic Neuroinflammation Models: The majority of studies to date have utilized acute models of neuroinflammation. Evaluating the efficacy of this compound in chronic models of neurodegenerative diseases will be crucial for assessing its therapeutic potential.

Conclusion

This compound exhibits potent anti-neuroinflammatory properties primarily by inhibiting the activation of microglia. Its mechanism of action involves the direct targeting of Src, leading to the suppression of the NF-κB signaling pathway, and the modulation of the MAPK pathway. These actions collectively reduce the production of pro-inflammatory mediators. The available data positions this compound as a promising therapeutic candidate for neuroinflammatory and neurodegenerative disorders. Further research into its effects on other glial cell types and inflammatory platforms will be instrumental in fully elucidating its therapeutic potential.

References

Biological activities of 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of 5-O-Methylvisammioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring chromone, a flavonol glycoside compound, primarily isolated from the dried roots of Saposhnikovia divaricata (Turcz.) Schischk., a plant widely utilized in traditional Chinese medicine.[1][2] Its molecular formula is C22H28O10.[1][3] Emerging research has highlighted its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. Studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent.[1][4][5] This technical guide provides a comprehensive overview of the documented biological activities of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used for its evaluation.

Anti-Angiogenic and Anti-Tumor Activity

This compound has shown notable efficacy in inhibiting angiogenesis, a critical process in tumor growth and metastasis.[6] Its primary anti-tumor effects appear to be mediated through the suppression of neovascularization.[6]

Mechanism of Action: HMGB1/RAGE/MEK/ERK Pathway

Research indicates that this compound exerts its anti-angiogenic effects by targeting the High Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End-products (RAGE) signaling axis.[6] HMGB1, when overexpressed in hepatocellular carcinoma (HCC), promotes vascular proliferation.[6] this compound inhibits this process by downregulating the expression of RAGE and subsequently suppressing the phosphorylation of downstream signaling molecules MEK and ERK.[6] This targeted modulation disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[6]

G HMGB1 HMGB1 RAGE RAGE HMGB1->RAGE MEK MEK RAGE->MEK p ERK ERK MEK->ERK p Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis OMV This compound OMV->RAGE inhibits expression

Caption: Inhibition of the HMGB1/RAGE/MEK/ERK signaling pathway by this compound.

Quantitative Data

The anti-tumor and anti-angiogenic effects of this compound have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Anti-Angiogenic Effects on HUVECs

Assay Treatment Concentration of this compound Result Reference
Proliferation HMGB1 (800 ng/mL) 100-500 µg/mL Dose-dependent inhibition of HMGB1-induced proliferation [6]
Migration HMGB1 Not specified Significant attenuation [6]

| Tube Formation | HMGB1 | Not specified | Significant attenuation |[6] |

Table 2: In Vivo Anti-Tumor Effects in an Orthotopic HCC Mouse Model

Parameter This compound Dosage Result P-value Reference
Tumor Inhibition Rate Low Dose 42.24% ± 7.71% < 0.05 [6]
Medium Dose 55.48% ± 9.13% < 0.05 [6]
High Dose 62.64% ± 14.72% < 0.05 [6]

| Microvessel Density (MVD) | All Doses | Significant decrease in CD31-labeled H-scores | < 0.05, < 0.01 |[6] |

Experimental Protocols
  • In Vitro Cell Proliferation (MTT Assay):

    • Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.

    • Cells are stimulated with recombinant HMGB1 protein (e.g., 800 ng/mL) in the presence or absence of varying concentrations of this compound (100-500 µg/mL) for 24 hours.[6]

    • MTT reagent is added to each well, and plates are incubated to allow for formazan crystal formation.

    • The formazan product is solubilized with a solvent (e.g., DMSO).

    • Absorbance is measured at 490 nm, with absorbance correlating to the number of viable, proliferating cells.[6]

  • In Vivo Orthotopic Hepatocellular Carcinoma Model:

    • An orthotopic HCC model is established in C57BL/6 mice using Hepa1-6 cells.[6]

    • Mice are randomized into control and treatment groups.

    • This compound is administered to treatment groups (e.g., daily intraperitoneal injections).[6]

    • After a set period, tumors are excised and weighed to calculate the tumor inhibition rate.

    • Tumor tissues are processed for immunohistochemical staining with an anti-CD31 antibody to quantify microvessel density (MVD) as a measure of angiogenesis.[6]

Anti-Inflammatory and Antioxidant Activities

This compound demonstrates significant anti-inflammatory and antioxidant properties through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the activation of cytoprotective pathways.[1][5]

Mechanism of Action: Inhibition of COX-2/iNOS and Activation of NRF2/ARE

In inflammatory conditions, this compound suppresses the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[5] It achieves this by transcriptionally inhibiting the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]

Furthermore, it exhibits antioxidant effects by activating the NF-E2-related factor 2 (NRF2)/antioxidant response element (ARE) pathway.[5] By promoting NRF2, it enhances the transcription of phase II cytoprotective enzymes, which protect cells against oxidative damage.[5][7]

G cluster_0 Anti-Inflammatory Pathway cluster_1 Antioxidant Pathway LPS Inflammatory Stimuli (LPS) iNOS iNOS LPS->iNOS COX2 COX-2 LPS->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 PGE2 COX2->PGE2 NRF2 NRF2 Activation ARE ARE NRF2->ARE Enzymes Phase II Cytoprotective Enzymes ARE->Enzymes OMV This compound OMV->iNOS inhibits transcription OMV->COX2 OMV->NRF2 activates

Caption: Dual anti-inflammatory and antioxidant mechanisms of this compound.

Quantitative Data

Table 3: Anti-Inflammatory and Antioxidant Effects In Vitro

Cell Line Treatment Effect Reference
RAW 264.7 Macrophages Lipopolysaccharide (LPS) Significant suppression of NO and PGE2 generation [5]
HaCaT Keratinocytes N/A Increased NRF2 and activation of ARE [5]
HaCaT Keratinocytes TPA-induced oxidative stress Significant protection against intracellular damage [5]

| LAD 2 Mast Cells | Compound 48/80 | Inhibition of histamine release (at 10-100 µM) |[8] |

Experimental Protocols
  • Nitric Oxide (NO) and PGE2 Measurement:

    • Murine macrophage RAW 264.7 cells are pre-treated with this compound for a specified time.

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL).

    • After 24 hours, the culture medium is collected.

    • NO concentration is determined by measuring nitrite levels using the Griess reagent.[5]

    • PGE2 concentration is quantified using a commercial enzyme immunoassay (EIA) kit.[5]

  • ARE-Luciferase Reporter Assay:

    • Human keratinocyte HaCaT cells are transiently co-transfected with an ARE-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

    • Cells are treated with this compound for a set duration.

    • Cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • β-galactosidase activity is measured to normalize the luciferase readings for transfection efficiency.[5]

Neuroprotective and Antidepressant-like Effects

This compound exhibits neuroprotective properties and has been shown to alleviate depression-like behaviors, primarily by mitigating neuroinflammation.[4]

Mechanism of Action: Targeting Src-Mediated NF-κB Activation

In the central nervous system, neuroinflammation is a key contributor to depression. This compound has been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[4] By inhibiting Src phosphorylation, it prevents the subsequent activation of NF-κB, which in turn reduces the polarization of microglia and the production of pro-inflammatory mediators in the hippocampus.[4][8] This mechanism is similar to that of the known Src inhibitor PP2.[4]

G LPS LPS Src Src LPS->Src activates NFkB NF-κB Pathway Src->NFkB activates Microglia Microglial Polarization NFkB->Microglia Neuroinflammation Neuroinflammation Microglia->Neuroinflammation Depression Depression-like Behaviors Neuroinflammation->Depression OMV This compound OMV->Src inhibits phosphorylation

Caption: Neuroprotective action of this compound via Src/NF-κB pathway inhibition.

Quantitative Data

Table 4: Neuroprotective Effects of this compound

Model Effect Result Reference
LPS-induced depression in mice Behavioral tests (Tail suspension, Forced swim) Decreased immobility time [4][8]
LPS-treated BV-2 microglia Biochemical analysis Reduced levels of NO and malondialdehyde (MDA) [8]
LPS-treated BV-2 microglia Western Blot Reduced nuclear NF-κB levels [8]

| Rat model of subarachnoid hemorrhage | Neurological assessment | Improved neurological deficits (at 400 µg/kg) |[8] |

Experimental Protocols
  • Behavioral Tests for Depression (Forced Swim Test):

    • Mice are induced with depression-like behavior using LPS injections.

    • Treatment groups receive this compound.

    • Mice are individually placed in a cylinder of water from which they cannot escape.

    • The duration of immobility (a measure of behavioral despair) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[8]

  • Immunofluorescence for Microglial Polarization:

    • Brain tissues (specifically hippocampus regions CA1 and CA3) are collected from control and treated mice.[4]

    • Tissue sections are stained with antibodies against microglial markers (e.g., Iba1).

    • The morphology and density of microglia are analyzed using fluorescence microscopy to assess polarization state (e.g., resting vs. activated).[4]

Additional Biological Activities

Beyond the major areas detailed above, this compound has been reported to possess a range of other pharmacological effects.

Table 5: Other Reported Biological Activities

Activity Model System Effect Reference
Anticancer HT-29 colon cancer cells Cell cycle arrest at the G2/M phase (at 10 µM) [8]
Caco-2 colon cancer cells Induction of early apoptosis [1]
Vascular smooth muscle cells Cell cycle arrest at the G0/G1 phase [1]
Antipyretic Yeast-induced fever in rats Obvious antipyretic effect [1]
Analgesic Not specified Reported analgesic effects [9][10]

| Anti-platelet Aggregation | Not specified | Reported anti-platelet aggregation effects |[9][10] |

Metabolism

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley rats have identified its primary metabolic pathways. In vivo, 26 metabolites were characterized across urine, feces, bile, and blood.[11] The main metabolic transformations include deglycosylation, demethylation, oxidation, N-acetylation, and sulfate conjugation.[11]

Conclusion

This compound is a multifunctional natural compound with a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in angiogenesis (HMGB1/RAGE/MEK/ERK), inflammation (COX-2/iNOS, NRF2/ARE), and neuroinflammation (Src/NF-κB) underscores its therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and depression. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This guide summarizes the current technical knowledge, highlighting this compound as a promising candidate for drug development professionals.

References

Unveiling the Therapeutic Potential of 5-O-Methylvisammioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside (5OMV), a natural chromone glycoside primarily isolated from the roots of Saposhnikovia divaricata, has emerged as a compound of significant interest in pharmacological research. Also known by its synonym 4'-O-β-D-glucosyl-5-O-methylvisamminol (GOMV), this molecule has demonstrated a spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Properties

This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antipyretic, analgesic, and anti-platelet aggregation activities. This guide will delve into the molecular mechanisms and experimental evidence supporting its primary therapeutic potentials.

Anti-Inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of various diseases. This compound has been shown to possess significant anti-inflammatory properties by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of 5OMV are largely attributed to its ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. This is achieved through the transcriptional inhibition of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. A central regulator of the expression of these pro-inflammatory genes is the transcription factor Nuclear Factor-kappa B (NF-κB). Flavonoids, the class of compounds to which 5OMV belongs, are known to be potent inhibitors of the NF-κB signaling pathway. The proposed mechanism involves the inhibition of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB p_IkBa p-IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome p_IkBa->Proteasome degradation OMV This compound OMV->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Pro_inflammatory_genes transcription c1 NF-κB bound to IκBα (inactive)

Quantitative Data
Experimental Protocols

1.4.1. Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Male Sprague-Dawley rats (180-220 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • This compound (at various doses) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

1.4.2. Nitric Oxide (NO) Production Assay (Griess Reagent Assay)

This in vitro assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After incubation (e.g., 24 hours), the cell culture supernatant is collected.

    • 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark.

    • 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This compound has demonstrated notable antioxidant activity.

Mechanism of Action

The antioxidant mechanism of 5OMV involves both direct and indirect actions. It can directly scavenge free radicals, donating a hydrogen atom or an electron to neutralize them[1]. Furthermore, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway[1]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like 5OMV, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the increased expression of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cellular defense against oxidative damage.

Signaling Pathway

NRF2_ARE_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds and promotes degradation Ub_Proteasome Ubiquitin-Proteasome Degradation Nrf2->Ub_Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ROS ROS / 5-OMV ROS->Keap1 inactivates ARE ARE Nrf2_nuc->ARE binds Antioxidant_genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_genes transcription c1 Nrf2 bound to Keap1 (inactive)

Quantitative Data

Specific IC50 values for the antioxidant activity of this compound from DPPH or other radical scavenging assays are not consistently reported in the currently available literature. This represents a knowledge gap that requires further investigation.

Experimental Protocols

2.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro method to assess the free radical scavenging activity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

  • Procedure:

    • A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

    • Various concentrations of this compound are prepared in a suitable solvent (e.g., methanol or DMSO).

    • A fixed volume of the DPPH solution is added to each concentration of the sample. A control containing only the solvent and DPPH is also prepared.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Data Analysis: The absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control, and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Anticancer Properties

This compound has demonstrated promising anticancer activity, particularly in the context of hepatocellular carcinoma (HCC), by targeting tumor angiogenesis.

Mechanism of Action

One of the key mechanisms underlying the anticancer effect of 5OMV is the inhibition of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Specifically, 5OMV has been shown to inhibit High Mobility Group Box 1 (HMGB1)-induced angiogenesis in hepatocellular carcinoma. HMGB1, a nuclear protein, can be released into the extracellular space and act as a pro-inflammatory cytokine and a pro-angiogenic factor. It exerts its angiogenic effects by binding to the Receptor for Advanced Glycation Endproducts (RAGE). This interaction activates downstream signaling pathways, including the Mitogen-activated protein kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK) pathway, which ultimately promotes endothelial cell proliferation, migration, and tube formation. 5OMV has been found to downregulate the expression of RAGE, as well as the total and phosphorylated forms of MEK and ERK, thereby inhibiting the entire HMGB1/RAGE/MEK/ERK signaling axis.

Signaling Pathway

HMGB1_RAGE_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMGB1 HMGB1 RAGE RAGE HMGB1->RAGE binds MEK MEK RAGE->MEK activates pMEK p-MEK MEK->pMEK ERK ERK pMEK->ERK phosphorylates pERK p-ERK ERK->pERK Transcription Gene Transcription pERK->Transcription activates OMV This compound OMV->RAGE inhibits OMV->MEK inhibits OMV->ERK inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Transcription->Angiogenesis

Quantitative Data
Cancer Model Parameter Treatment Result Reference
Orthotopic Hepatocellular Carcinoma (Mouse)Tumor Inhibition Rate5OMV (12.5 mg/kg)42.24% ± 7.71%[2]
Orthotopic Hepatocellular Carcinoma (Mouse)Tumor Inhibition Rate5OMV (25 mg/kg)55.48% ± 9.13%[2]
Orthotopic Hepatocellular Carcinoma (Mouse)Tumor Inhibition Rate5OMV (50 mg/kg)62.64% ± 14.72%[2]

Note: Further studies are needed to determine the direct cytotoxic IC50 values of this compound against a broader range of cancer cell lines.

Experimental Protocols

3.4.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Lines: Various cancer cell lines (e.g., HepG2 for hepatocellular carcinoma).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach.

    • Cells are treated with different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, is then determined.

3.4.2. In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • A 96-well plate is coated with Matrigel.

    • HUVECs are seeded onto the Matrigel-coated wells.

    • Cells are treated with a pro-angiogenic factor (e.g., HMGB1) in the presence or absence of various concentrations of this compound.

    • After incubation (e.g., 6-12 hours), the formation of tube-like structures is observed and photographed under a microscope.

  • Data Analysis: The extent of tube formation is quantified by measuring parameters such as the number of tubes, tube length, and branching points using image analysis software.

Conclusion

This compound is a promising natural compound with multifaceted pharmacological properties. Its anti-inflammatory, antioxidant, and anticancer activities are supported by its ability to modulate key signaling pathways, including NF-κB, Nrf2/ARE, and HMGB1/RAGE/MEK/ERK. While the existing data is compelling, further research is warranted to fully elucidate its therapeutic potential. Specifically, comprehensive studies to determine the IC50 values for its various biological activities and to explore its efficacy and safety in preclinical and clinical settings are crucial next steps in the journey of developing this compound into a novel therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their exploration of this remarkable natural product.

References

5-O-Methylvisammioside: A Comprehensive Technical Guide for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside is a naturally occurring chromone glucoside isolated from the roots of Saposhnikovia divaricata, a plant with a long history in traditional medicine. Emerging scientific evidence has highlighted its potential as a therapeutic agent with a diverse range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental methodologies to support further investigation and drug development efforts.

Physicochemical Properties

PropertyValueSource
Molecular Formula C22H28O10[1][2]
Molecular Weight 452.45 g/mol [1][3]
CAS Number 84272-85-5[1][3]
Appearance White to off-white solid[4]
Solubility Soluble in DMSO, water, and ethanol[3]

Pharmacological Activities and Therapeutic Potential

This compound has demonstrated significant therapeutic potential across several disease models, primarily attributed to its anti-inflammatory and cell signaling modulatory effects.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators. In murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), it significantly suppressed the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[5] This is achieved through the transcriptional inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[5]

Neuroprotective and Anti-depressant-like Effects

Recent studies have shown that this compound possesses neuroprotective and anti-depressant-like activities. In a mouse model of depression induced by lipopolysaccharide (LPS), the compound was found to alleviate depression-like behaviors. This effect is linked to its ability to modulate neuroinflammation by inhibiting the activation of the nuclear factor kappa B (NF-κB) signaling pathway.

Anti-Cancer and Anti-Angiogenic Activity

This compound has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. It has been demonstrated to attenuate the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by High Mobility Group Box 1 (HMGB1), a protein implicated in tumor angiogenesis. In an in vivo model of hepatocellular carcinoma, this compound treatment led to a reduction in tumor progression and microvascular density.

Mechanism of Action: Key Signaling Pathways

The therapeutic effects of this compound are mediated through its interaction with specific signaling pathways. Two key pathways have been identified: the NF-κB pathway and the RAGE/MEK/ERK pathway.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory and neuroprotective effects of this compound are, in part, mediated by its inhibition of the NF-κB signaling pathway. It is proposed that the compound targets the proto-oncogene tyrosine-protein kinase Src. By inhibiting Src phosphorylation, this compound prevents the subsequent activation of the NF-κB pathway, which is a critical regulator of inflammatory responses.

NF_kB_Pathway This compound This compound Src Src This compound->Src p-Src p-Src Src->p-Src NF-κB activation NF-κB activation p-Src->NF-κB activation Inflammatory Response Inflammatory Response NF-κB activation->Inflammatory Response

Inhibition of the Src-mediated NF-κB signaling pathway.
Modulation of the RAGE/MEK/ERK Signaling Pathway

In the context of cancer angiogenesis, this compound has been shown to target the Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. By binding to RAGE, the pro-angiogenic factor HMGB1 triggers a downstream cascade involving MEK and ERK. This compound administration has been found to downregulate both the total and phosphorylated forms of RAGE, MEK, and ERK in HUVECs and tumor tissues.

RAGE_MEK_ERK_Pathway This compound This compound RAGE RAGE This compound->RAGE HMGB1 HMGB1 HMGB1->RAGE MEK MEK RAGE->MEK p-MEK p-MEK MEK->p-MEK ERK ERK p-MEK->ERK p-ERK p-ERK ERK->p-ERK Angiogenesis Angiogenesis p-ERK->Angiogenesis

Inhibition of the HMGB1/RAGE/MEK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of this compound.

Table 1: In Vitro Anti-Angiogenic Activity

AssayCell LineTreatmentConcentrationEffect
Cell Migration (Wound Healing)HUVECsThis compound + HMGB1 (800 ng/mL)100, 250, 500 µg/mLAttenuated HMGB1-induced wound closure
Cell Migration (Transwell)HUVECsThis compound + HMGB1 (800 ng/mL)100, 250, 500 µg/mLReduced number of migrated cells
Tube FormationHUVECsThis compound + HMGB1 (800 ng/mL)100, 250, 500 µg/mLInhibited HMGB1-induced tube formation

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity

Animal ModelTumor TypeTreatmentDosageEffect
Orthotopic C57BL/6 miceHepatocellular CarcinomaThis compoundNot specifiedMarkedly reduced tumor progression and microvascular density

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited in this guide.

Isolation and Purification of this compound

A common method for the isolation of this compound from the roots of Saposhnikovia divaricata involves high-speed counter-current chromatography (HSCCC). A two-phase solvent system of chloroform-methanol-water (10:8:4, v/v) has been successfully used. The purity of the isolated compound is typically determined by High-Performance Liquid Chromatography (HPLC).

In Vitro Angiogenesis Assays
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell medium supplemented with fetal bovine serum and endothelial cell growth supplement.

  • Wound Healing Assay: HUVECs are grown to confluence in 6-well plates. A scratch is made in the cell monolayer with a sterile pipette tip. The cells are then treated with this compound and/or HMGB1. The closure of the wound is monitored and photographed at different time points (e.g., 0 and 24 hours).

  • Transwell Migration Assay: HUVECs are seeded in the upper chamber of a Transwell insert. The lower chamber contains medium with or without chemoattractants (e.g., HMGB1) and different concentrations of this compound. After incubation, the cells that have migrated to the lower surface of the membrane are fixed, stained, and counted.

  • Tube Formation Assay: HUVECs are seeded on a layer of Matrigel in a 96-well plate. The cells are then treated with this compound and/or HMGB1. The formation of capillary-like structures is observed and quantified after a specific incubation period.

Western Blot Analysis

To investigate the effect of this compound on signaling pathways, Western blotting is a key technique.

Western_Blot_Workflow Cell/Tissue Lysis Cell/Tissue Lysis Protein Quantification Protein Quantification Cell/Tissue Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

A generalized workflow for Western blot analysis.
  • Protocol:

    • Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against target proteins (e.g., RAGE, p-MEK, p-ERK, Src, p-Src, NF-κB p65) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Studies
  • Orthotopic Hepatocellular Carcinoma Model: C57BL/6 mice are anesthetized, and a small incision is made to expose the liver. Hepatocellular carcinoma cells are injected into the left lobe of the liver. After tumor establishment, mice are treated with this compound. Tumor growth is monitored, and at the end of the study, tumors are excised, weighed, and analyzed for microvascular density.

Pharmacokinetics and Metabolism

Studies in male Sprague-Dawley rats have begun to elucidate the metabolism of this compound. The primary metabolic pathways identified both in vivo and in vitro (using a rat intestinal bacteria incubation model) include deglycosylation, deglycosylation combined with demethylation, deglycosylation with oxidation, N-acetylation, and sulfate conjugation.[6] Further research is needed to fully characterize the pharmacokinetic profile, including absorption, distribution, and excretion, to support its development as a therapeutic agent.

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of inflammation, neuroprotection, and oncology. Its mechanisms of action, involving the inhibition of the NF-κB and RAGE/MEK/ERK signaling pathways, provide a solid foundation for its further development. The data and protocols summarized in this technical guide are intended to facilitate future research and accelerate the translation of this compound from a promising lead compound into a clinically effective therapeutic agent. Further studies focusing on detailed dose-response relationships, comprehensive pharmacokinetic and toxicological profiling, and efficacy in a wider range of disease models are warranted.

References

Ethnobotanical and Pharmacological Review of 5-O-Methylvisammioside Bearing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylvisammioside, a naturally occurring chromone glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This technical guide provides an in-depth review of the ethnobotanical uses of plants containing this compound, primarily focusing on Saposhnikovia divaricata and Ammi visnaga of the Apiaceae family. The document summarizes quantitative data on the compound's distribution within these plants, details traditional preparation methods, and presents modern experimental protocols for extraction, quantification, and bioactivity assessment. Furthermore, key signaling pathways modulated by this compound are visualized to elucidate its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The Apiaceae family, a large and diverse group of aromatic flowering plants, has a rich history in traditional medicine across various cultures.[1][2][3] Many members of this family are renowned for their production of a wide array of bioactive secondary metabolites, including coumarins, flavonoids, and chromones. Among these, this compound has emerged as a compound of particular interest. It is primarily isolated from the roots of Saposhnikovia divaricata (Turcz.) Schischk., a perennial herb used in traditional Chinese medicine, and has also been identified in Ammi visnaga (L.) Lam., a plant with a long history of use in the Mediterranean region.[4][5][6][7][8]

This guide aims to consolidate the current knowledge on the ethnobotanical uses of these plants, supported by quantitative data and detailed experimental methodologies, to facilitate further research and development of this compound as a potential therapeutic agent.

Ethnobotanical Uses

The traditional uses of plants containing this compound are well-documented, particularly for Saposhnikovia divaricata and Ammi visnaga.

Saposhnikovia divaricata (Fang Feng)

In Traditional Chinese Medicine, the root of S. divaricata, known as Fang Feng, is traditionally used to "expel wind, release the exterior, and alleviate pain."[2] Its applications include:

  • Pain and Inflammation: Used for treating conditions like rheumatoid arthritis, headaches, and general body aches.[8][9]

  • Immune System Modulation: Employed in formulas to address allergic rhinitis and other immune-related disorders.[8]

  • Convulsions: Traditionally used to relieve muscle spasms and convulsions.[10]

The typical dosage in decoctions ranges from 5 to 10 grams of the dried root.[2]

Ammi visnaga (Khella)

Ammi visnaga has a long history of medicinal use, particularly in ancient Egypt and the Middle East. Its traditional applications include:

  • Respiratory Ailments: Used as a bronchodilator to treat asthma and bronchitis.[11][12]

  • Cardiovascular Issues: Employed for circulatory problems and angina pectoris due to its vasodilatory effects.

  • Kidney Stones: Traditionally used to help with the passage of kidney stones.[13]

  • Skin Conditions: Utilized in the treatment of psoriasis and vitiligo.

Traditional preparations often involve making a tea or decoction from the seeds.[10]

Quantitative Data

The concentration of this compound and related compounds can vary depending on the plant species, the part of the plant used, and the geographical origin.

Plant SpeciesPlant PartCompound(s)Reported ConcentrationCitation
Saposhnikovia divaricataRootTotal prim-O-glucosylcimifugin and 5-O-methylvisamminoside1.0% in a selected variety[13]
Saposhnikovia divaricataLeaves4'-O-β-D-glucosyl-5-O-methylvisamminol~3 times higher than in roots[14]
Saposhnikovia divaricata (Mongolian)RootTotal prim-O-glucosylcimifugin and 4'-O-β-D-glucosyl-5-O-methylvisamminol5.04–25.06 mg/g[4]
Ammi visnagaWhole PlantTotal Flavonoids1.2 ± 0.3 mg rutin equivalent/g of dry sample[15]
Ammi visnagaAerial PartsEssential Oil Yield1.4% (v/w fresh material)[16]

Table 1: Quantitative analysis of this compound and other relevant compounds in plant materials.

CompoundCell LineActivityIC50 ValueCitation
KhellinHep-G2 (Liver Carcinoma)Cytotoxic13.3 ± 0.78 µg/ml[15]
VisnaginHep-G2 (Liver Carcinoma)Cytotoxic10.9 ± 0.68 µg/ml[15]
VisnaginHCT 116 (Colon Carcinoma)Cytotoxic12.3 ± 0.94 µg/ml[15]
VisnaginHela (Cervical Carcinoma)Cytotoxic35.5 ± 1.2 µg/ml[15]
KhellinMCF7 (Breast Carcinoma)Cytotoxic13.3 ± 0.94 µg/ml[15]
VisnaginMCF7 (Breast Carcinoma)Cytotoxic13.7 ± 0.94 µg/ml[15]

Table 2: In vitro cytotoxic activity of related furanochromones from Ammi visnaga.

Experimental Protocols

Extraction of this compound

Ultrasonic-Assisted Extraction (UAE) of Chromones from Saposhnikovia divaricata [7]

This method provides an efficient extraction of chromones, including this compound.

  • Sample Preparation: Air-dried and powdered roots of S. divaricata are used as the starting material.

  • Solvent System: A 75% ethanol-water solution is used as the extraction solvent.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: A ratio of 1:10 (g/mL) is recommended.

    • Ultrasonic Power: A frequency of 40 kHz and a power of 135 W can be applied.[5]

    • Extraction Time: The optimal extraction time is 48 minutes.

    • Extraction Temperature: The process is carried out at 67°C.

  • Post-Extraction Processing:

    • The extract is filtered to remove solid plant material.

    • The solvent is evaporated under reduced pressure to yield the crude extract.

    • The crude extract can be further purified using chromatographic techniques such as column chromatography or high-speed counter-current chromatography.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) with UV Detection [13]

This protocol allows for the simultaneous determination of prim-O-glucosylcimifugin and 5-O-methylvisamminoside.

  • Chromatographic System: An Agilent Eclipse XDB-C18 column (250 × 4.6 mm, 5 μm) or equivalent is used.

  • Mobile Phase: A gradient of acetonitrile (A) and water (B) is employed. A typical gradient might start with a low percentage of A, increasing linearly over time to elute the compounds.

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.

  • Detection: The eluent is monitored at a wavelength of 302 nm.

  • Quantification: A standard curve is generated using a certified reference standard of this compound to quantify the compound in the plant extracts.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours.

    • The supernatant is collected, and the nitrite concentration (an indicator of NO production) is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

Inhibition of Angiogenesis via the RAGE/MEK/ERK Signaling Pathway

Recent studies have shown that this compound can inhibit angiogenesis in hepatocellular carcinoma by targeting the High Mobility Group Box 1 (HMGB1)-induced Receptor for Advanced Glycation Endproducts (RAGE)/MEK/ERK signaling pathway.[3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HMGB1 HMGB1 RAGE RAGE HMGB1->RAGE Binds MEK MEK RAGE->MEK pMEK p-MEK MEK->pMEK Phosphorylation ERK ERK pMEK->ERK pERK p-ERK ERK->pERK Phosphorylation Angiogenesis Angiogenesis pERK->Angiogenesis Promotes FiveOMV This compound FiveOMV->RAGE Inhibits G cluster_regulators Key Regulators cluster_process Cell Cycle Progression CDK1 CDK1/CDC2 M_Phase M Phase (Mitosis) CDK1->M_Phase CyclinB1 Cyclin B1 CyclinB1->M_Phase CDC25C CDC25c CDC25C->CDK1 Activates G2_Phase G2 Phase G2_Phase->M_Phase G2M_Arrest G2/M Arrest G2_Phase->G2M_Arrest FiveOMV This compound (Potential Mechanism) FiveOMV->CDK1 Inhibits FiveOMV->CyclinB1 Inhibits FiveOMV->CDC25C Inhibits

References

Methodological & Application

Application Notes & Protocols for HPLC-UV Analysis of 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of 5-O-Methylvisammioside using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. This methodology is crucial for researchers, scientists, and professionals involved in drug development and natural product analysis.

1. Introduction

This compound is a natural chromone isolated from Saposhnikovia divaricata and other plants.[1][2] It is a compound of interest due to its potential pharmacological activities, including analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects.[3] Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. This document outlines a validated HPLC-UV method for its determination.

2. Physicochemical Properties of this compound

PropertyValue
CAS Number 84272-85-5[4]
Molecular Formula C₂₂H₂₈O₁₀[4]
Molecular Weight 452.46 g/mol [5]
Purity (Typical) >98% (by HPLC)[4]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (≥ 50 mg/mL) and water (≥ 25 mg/mL)[1]

3. Experimental Protocols

This section details the necessary protocols for sample and standard preparation, as well as the instrumental analysis.

3.1. Preparation of Standard Stock and Working Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) with the aid of an ultrasonic bath if necessary.[1] Dilute to the mark with methanol or a suitable solvent mixture. This stock solution should be stored at -20°C for long-term stability.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general protocol for a solid extract is provided below:

  • Accurately weigh a known amount of the sample (e.g., 1 g of powdered plant material or formulation).

  • Transfer the sample to a suitable extraction vessel.

  • Add a defined volume of extraction solvent (e.g., 25 mL of methanol).

  • Perform extraction using a suitable method such as sonication for 30 minutes or overnight maceration.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3.3. HPLC-UV Method

The following HPLC conditions are based on a method developed for the simultaneous determination of this compound and another compound.[6] These conditions should be a good starting point for method optimization.

ParameterRecommended Condition
Instrument HPLC system with UV/Vis Detector
Column Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or equivalent[6]
Mobile Phase Acetonitrile : Water (Gradient or Isocratic - requires optimization)
Flow Rate 1.0 mL/min[6]
Detection Wavelength 302 nm[6]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30°C
Run Time To be determined based on the retention time of the analyte

4. Method Validation

To ensure the reliability of the analytical method, it should be validated according to standard guidelines. The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Note: The values in this table are representative and the actual results must be determined experimentally.

5. Diagrams

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

5.2. Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not extensively detailed in the currently available scientific literature. While it is known to possess anti-inflammatory and analgesic properties, the precise molecular targets and pathways have not been fully elucidated. Therefore, a diagram of its signaling pathway cannot be provided at this time.

The HPLC-UV method described in these application notes provides a robust framework for the quantitative analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the guidelines for method validation, will enable researchers to accurately determine the concentration of this compound in various samples. Further optimization of the mobile phase composition may be required to achieve the best chromatographic resolution for specific sample matrices.

References

Quantitative Analysis of 5-O-Methylvisammioside in Herbal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside is a naturally occurring chromone found predominantly in the roots of Saposhnikovia divaricata (Fang Feng), a plant widely used in traditional Chinese medicine.[1] This compound and its derivatives have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and antiviral effects.[2][3] Accurate and precise quantification of this compound in herbal extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound in herbal extracts using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction (UAE)

This protocol describes an efficient method for extracting this compound from dried Saposhnikovia divaricata root powder.

Materials and Reagents:

  • Dried and powdered roots of Saposhnikovia divaricata

  • 75% Ethanol (v/v)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered herbal material and place it into a 50 mL conical flask.

  • Add 25 mL of 75% ethanol to the flask.

  • Place the flask in an ultrasonic bath and extract for 48 minutes at a temperature of 67°C.[2]

  • After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 column (4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (Gradient elution may be required for complex extracts)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 302 nm
Injection Volume 10 µL

Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Calibration Curve:

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Plot a calibration curve of peak area versus concentration. The curve should exhibit good linearity (R² > 0.999).

Sample Analysis:

  • Inject 10 µL of the prepared sample extract into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the preferred method.

Instrumentation and Conditions:

ParameterSpecification
UPLC System A standard UPLC system
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Column C18 column (2.1 mm x 100 mm, 1.7 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient elution)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard solution of this compound

Procedure:

The procedure for standard and sample preparation is similar to the HPLC method. The UPLC-MS/MS method will require optimization of the Multiple Reaction Monitoring (MRM) transitions for this compound to ensure maximum sensitivity and specificity.

Quantitative Data Summary

The content of this compound can vary depending on the source and preparation of the herbal extract. The following table summarizes reported quantitative data.

Herbal SourceExtraction MethodAnalytical MethodThis compound Content (mg/g of dry weight)Reference
Saposhnikovia divaricata (Wild)Not SpecifiedHPLC3.91 ± 2.09[4]
Saposhnikovia divaricata (Cultivated)Not SpecifiedHPLC4.37 ± 2.02[4]
Saposhnikovia divaricataUltrasonic-Assisted Extraction (75% Ethanol)HPLCVaries based on optimization[2]
Chuanxiongchatiao PillsNot SpecifiedHPLCLinearity range: 0.1428 - 1.428 µg[5]

Method Validation Parameters

A robust analytical method requires thorough validation. Key validation parameters for the HPLC method are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (R²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 95% - 105%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) of 10:1

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis a Herbal Material (Saposhnikovia divaricata) b Powdering a->b c Ultrasonic-Assisted Extraction (75% Ethanol) b->c d Centrifugation & Filtration c->d e HPLC Analysis d->e f UPLC-MS/MS Analysis d->f g Standard Curve Generation e->g f->g h Quantification of this compound g->h i Method Validation h->i

Workflow for Quantitative Analysis

Anti-Tumor Signaling Pathway of this compound

This compound has been shown to inhibit tumor angiogenesis in hepatocellular carcinoma by targeting the HMGB1/RAGE/MEK/ERK signaling pathway.[6]

G HMGB1 HMGB1 RAGE RAGE HMGB1->RAGE Binds MEK MEK RAGE->MEK Activates ERK ERK MEK->ERK Phosphorylates Angiogenesis Tumor Angiogenesis (Proliferation, Migration, Tube Formation) ERK->Angiogenesis Promotes FiveOMV This compound FiveOMV->RAGE Inhibits FiveOMV->MEK Inhibits FiveOMV->ERK Inhibits

Inhibition of HMGB1/RAGE/MEK/ERK Pathway

Anti-Inflammatory Signaling Pathway of this compound

This compound exhibits anti-inflammatory effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response. This is partly achieved through the activation of the Nrf2/ARE pathway and potential inhibition of NF-κB.

G cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Inflammatory Response cluster_3 Antioxidant Response LPS LPS NFkB NF-κB Activation LPS->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Nrf2 Nrf2 ARE ARE Nrf2->ARE Binds PhaseII Phase II Enzymes ARE->PhaseII Upregulates PhaseII->NFkB Inhibits FiveOMV This compound FiveOMV->NFkB Inhibits FiveOMV->Nrf2 Activates

Anti-inflammatory and Antioxidant Pathways

References

Application Notes and Protocols for the Extraction of 5-O-Methylvisammioside from Saposhnikovia divaricata

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction of 5-O-Methylvisammioside, a bioactive chromone, from the roots of Saposhnikovia divaricata (Fang Feng). The following sections include a summary of quantitative data from various extraction methods, detailed experimental procedures, and a visual representation of the general experimental workflow.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the methodology and solvents employed. Below is a summary of reported yields and content from different extraction techniques.

Extraction MethodSolvent SystemKey ParametersYield/Content of this compoundReference
Ultrasound-Assisted Extraction (UAE)75% EthanolTime: 48 min, Temperature: 67°COptimized for total chromones, specific yield for this compound not detailed.[1]
Ionic Liquid-Based UAE (ILUAE)0.4 M [C3MIM]BrTime: 5 min, Temperature: 40°C, Solid-to-Solvent Ratio: 1:20Total chromones yield: 10.188 ± 0.473 mg/g.
Ultrasound-Assisted Deep Eutectic Solvent ExtractionCholine chloride-acetic acidTime: 40 min, Temperature: 60°C, Solid-to-Liquid Ratio: 1:322.4075 mg/g
MacerationMethanolTime: 72 h, Temperature: Room Temperature, Solid-to-Solvent Ratio: 1:10 (w/v)Not specified directly for this compound.
HPLC-UV AnalysisMethanol-Water (40:60)-Wild varieties: 3.91 ± 2.09 mg/g, Cultured varieties: 4.37 ± 2.02 mg/g[2]
Tincture Preparation (Soxhlet)50% Ethyl AlcoholParticle size: < 0.5 mmReported to be twice as effective as other circulation methods for chromones.[3]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and quantification of this compound from Saposhnikovia divaricata.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for the extraction of chromones from S. divaricata roots.

1. Sample Preparation:

  • Obtain dried roots of Saposhnikovia divaricata.

  • Grind the roots into a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.[3]

  • Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

2. Extraction Procedure:

  • Weigh 1.0 g of the dried S. divaricata root powder and place it into a 50 mL Erlenmeyer flask.

  • Add 20 mL of 75% ethanol to the flask, resulting in a solid-to-solvent ratio of 1:20.[1]

  • Place the flask in an ultrasonic bath.

  • Set the extraction parameters to:

    • Temperature: 67°C[1]

    • Time: 48 minutes[1]

    • Frequency: 50 kHz (if adjustable)

  • After sonication, allow the mixture to cool to room temperature.

3. Post-Extraction Processing:

  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

  • Wash the residue with a small volume of 75% ethanol to ensure maximum recovery of the extract.

  • Combine the filtrate and the washing.

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting crude extract can be lyophilized or stored at -20°C for further analysis.

Protocol 2: Maceration Extraction of this compound

This protocol describes a simple and effective method for extracting chromones using solvent immersion.

1. Sample Preparation:

  • Prepare the dried and powdered S. divaricata root as described in Protocol 1.

2. Extraction Procedure:

  • Weigh 10 g of the dried root powder and place it in a 250 mL sealed conical flask.

  • Add 100 mL of methanol to achieve a 1:10 solid-to-solvent ratio (w/v).

  • Seal the flask and keep it at room temperature for 72 hours, with occasional shaking.

3. Post-Extraction Processing:

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction of the residue with fresh methanol twice to ensure complete extraction.

  • Pool the filtrates from all three extractions.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Dry the resulting extract to a constant weight.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)-UV

This protocol outlines the analytical procedure for determining the concentration of this compound in the prepared extracts.

1. Preparation of Standard and Sample Solutions:

  • Standard Solution: Accurately weigh 1 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with methanol.

  • Sample Solution: Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 column (4.6 mm x 150 mm, 5 µm).[2]

  • Mobile Phase: Methanol:Water (40:60, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Analysis:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this protocol.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis S_divaricata Saposhnikovia divaricata (Dried Roots) Grinding Grinding & Sieving (< 0.5 mm) S_divaricata->Grinding Drying Drying (60°C) Grinding->Drying UAE Ultrasound-Assisted Extraction (UAE) Drying->UAE Ethanol (75%) 67°C, 48 min Maceration Maceration Drying->Maceration Methanol RT, 72 h Soxhlet Soxhlet Extraction Drying->Soxhlet Ethanol (50%) Filtration Filtration UAE->Filtration Maceration->Filtration Soxhlet->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Drying_Extract Drying/Lyophilization Concentration->Drying_Extract HPLC HPLC-UV Analysis Drying_Extract->HPLC Quantification Quantification of This compound HPLC->Quantification HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Crude_Extract Dried Crude Extract Dissolve_Sample Dissolve in Methanol Crude_Extract->Dissolve_Sample Standard This compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Dilute Serial Dilution Dissolve_Standard->Dilute HPLC HPLC Instrument (C18 Column, 254 nm) Filter->HPLC Inject Sample Dilute->HPLC Inject Standards Calibration Generate Calibration Curve HPLC->Calibration Analysis Analyze Sample Peak HPLC->Analysis Quantification Calculate Concentration Calibration->Quantification Analysis->Quantification

References

Application Notes and Protocols for the Structural Elucidation of 5-O-Methylvisammioside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 5-O-Methylvisammioside, a chromone glycoside isolated from the roots of Saposhnikovia divaricata. Detailed experimental protocols are provided to guide researchers in obtaining and interpreting the necessary spectral data.

Introduction

This compound, also known as 4'-O-β-D-glucopyranosyl-5-O-methylvisamminol, is a natural product that has garnered interest for its potential biological activities. Accurate structural determination is the foundation for understanding its structure-activity relationships and for any further drug development efforts. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is the most powerful tool for unambiguously determining the constitution and relative stereochemistry of such natural products.

This document outlines the systematic approach to elucidating the structure of this compound, starting from sample preparation to the final assignment of all proton and carbon signals.

Data Presentation

The structural elucidation of this compound is based on the comprehensive analysis of its NMR spectral data. The following tables summarize the assigned ¹H and ¹³C chemical shifts.

Table 1: ¹H and ¹³C NMR Data for this compound (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
Aglycone Moiety
2166.1
3113.86.25 (s)
4179.9
4a108.9
5165.9
5-OCH₃56.93.91 (s)
691.96.02 (s)
7160.8
8105.8
8a158.4
2'79.94.90 (dd, 9.0, 6.5)
3'29.83.30 (dd, 16.0, 9.0), 3.15 (dd, 16.0, 6.5)
4'76.8
4'-CH₃ (a)26.21.45 (s)
4'-CH₃ (b)24.41.40 (s)
Glucose Moiety
1''105.44.35 (d, 7.8)
2''75.23.20 (m)
3''78.13.38 (m)
4''71.73.28 (m)
5''78.03.35 (m)
6''62.93.85 (dd, 12.0, 2.0), 3.68 (dd, 12.0, 5.5)

Note: The chemical shift assignments are based on the analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the dried roots of Saposhnikovia divaricata using standard chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC).

  • Sample for NMR:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in 0.6 mL of deuterated methanol (CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: ~3 sec

    • Relaxation Delay: 2 sec

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 sec

    • Relaxation Delay: 2 sec

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Data Points: 2048 x 256

    • Spectral Width: 12 ppm in both dimensions

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Data Points: 2048 x 256

    • ¹H Spectral Width: 12 ppm

    • ¹³C Spectral Width: 180 ppm

    • ¹JCH Coupling Constant: Optimized for 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 32

    • Data Points: 2048 x 256

    • ¹H Spectral Width: 12 ppm

    • ¹³C Spectral Width: 220 ppm

    • Long-range JCH Coupling Constant: Optimized for 8 Hz

Data Processing and Analysis
  • Apply appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and Fourier transform the raw data.

  • Phase and baseline correct all spectra.

  • Reference the spectra to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

  • Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Analyze the COSY spectrum to identify proton-proton spin systems.

  • Use the HSQC spectrum to correlate each proton to its directly attached carbon.

  • Analyze the HMBC spectrum to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and determining the overall molecular framework.

Visualization of Key Structural Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key correlations observed in the 2D NMR spectra that are fundamental to the structural elucidation of this compound.

G cluster_aglycone Aglycone cluster_glucose Glucose H3 H-3 (6.25) H6 H-6 (6.02) H2_prime H-2' (4.90) H3_prime H-3' (3.30, 3.15) H2_prime->H3_prime COSY H_4a_Me 4'-Me (1.45) H_4b_Me 4'-Me (1.40) H_5_OMe 5-OMe (3.91) H1_pp H-1'' (4.35) H2_pp H-2'' (3.20) H1_pp->H2_pp COSY H3_pp H-3'' (3.38) H2_pp->H3_pp COSY H4_pp H-4'' (3.28) H3_pp->H4_pp COSY H5_pp H-5'' (3.35) H4_pp->H5_pp COSY H6_pp H-6'' (3.85, 3.68) H5_pp->H6_pp COSY

Caption: Key ¹H-¹H COSY correlations in this compound.

G cluster_protons Protons (δH) cluster_carbons Carbons (δC) H3 H-3 (6.25) C2 C-2 (166.1) H3->C2 C4 C-4 (179.9) H3->C4 H6 H-6 (6.02) C5 C-5 (165.9) H6->C5 C7 C-7 (160.8) H6->C7 H2_prime H-2' (4.90) C4a C-4a (108.9) H2_prime->C4a C8a C-8a (158.4) H2_prime->C8a H3_prime H-3' (3.30, 3.15) C2_prime C-2' (79.9) H3_prime->C2_prime C4_prime C-4' (76.8) H3_prime->C4_prime H_4a_Me 4'-Me (1.45) C3_prime C-3' (29.8) H_4a_Me->C3_prime H_4a_Me->C4_prime H_4b_Me 4'-Me (1.40) H_4b_Me->C3_prime H_4b_Me->C4_prime H_5_OMe 5-OMe (3.91) H_5_OMe->C5 H1_pp H-1'' (4.35) H1_pp->C4_prime

Caption: Key HMBC correlations in this compound.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of this compound. The ¹H and ¹³C NMR spectra allow for the identification of all proton and carbon environments, while COSY, HSQC, and HMBC experiments reveal the connectivity of the molecular framework. The HMBC correlation from the anomeric proton of the glucose unit (H-1'') to the quaternary carbon of the aglycone (C-4') is particularly crucial for establishing the point of glycosylation. These detailed application notes and protocols serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Application Notes and Protocols: 5-O-Methylvisammioside as a Biomarker for Herbal Medicine Standardization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside is a naturally occurring chromone found predominantly in the roots of Saposhnikovia divaricata (Turcz.) Schischk., commonly known as Fang Feng in traditional Chinese medicine.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and anti-platelet aggregation effects.[2] Its consistent presence and biological relevance make this compound an ideal biomarker for the standardization and quality control of Saposhnikoviae Radix and its derived herbal preparations. These application notes provide detailed protocols for the extraction, quantification, and analysis of this compound, alongside data on its role in biological pathways, to support its use in research and drug development.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary based on the origin, cultivation, and processing of the herbal raw material. The following tables summarize quantitative data from various studies.

Table 1: Content of this compound in Saposhnikoviae Radix

Sample Origin/TypeThis compound Content (mg/g)Reference
Mongolian Specimens0.96 - 4.27[3]
Cultivated in Vietnam (selected variety)Part of total 1.0% with prim-O-glucosylcimifugin[4]
Wild and Cultivated (Japan)Accumulates in thin roots[1]

Table 2: Performance Metrics for UHPLC-UV Quantification of this compound

ParameterValueReference
Linearity (Correlation Coefficient, r²)> 0.999
Limit of Detection (LOD)Varies by specific method and instrument
Limit of Quantitation (LOQ)Varies by specific method and instrument

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is optimized for the efficient extraction of chromones, including this compound, from Saposhnikoviae Radix.

Materials and Equipment:

  • Dried and powdered Saposhnikoviae Radix (sieved through a 40-mesh sieve)

  • Methanol or 75% Ethanol

  • Ultrasonic bath with temperature control

  • Conical flasks or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 0.25 g of powdered Saposhnikoviae Radix into a conical flask.[5]

  • Add 10 mL of methanol to the flask.[5]

  • Stopper the flask, weigh it, and then place it in an ultrasonic bath.

  • Perform ultrasonication at a frequency of 40 kHz and a power of 250 W for 30-48 minutes at a controlled temperature of 60-67°C.[6][7]

  • After extraction, cool the flask to room temperature and weigh it again. Replenish any lost solvent with fresh methanol.[5]

  • Shake the mixture thoroughly.

  • Centrifuge the extract to pellet the solid material.

  • Filter the supernatant through a 0.22 µm syringe filter into an analysis vial. The sample is now ready for UPLC-QTOF-MS analysis.

Protocol 2: Quantification by UPLC-QTOF-MS

This protocol outlines a method for the sensitive and selective quantification of this compound.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) Mass Spectrometer

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)[8]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 35°C[8]

  • Injection Volume: 2 µL[8]

  • MS Ionization Mode: Electrospray Ionization (ESI), positive and negative modes[9]

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
5.010
17.525
30.080

(Note: This gradient is a representative example and may require optimization for specific instruments and columns.)[8]

Mass Spectrometry Parameters:

  • Capillary Voltage: 2.0 - 3.0 kV

  • Source Temperature: 120°C

  • Drying Gas Flow: 10.0 L/min

  • Nebulizing Gas Pressure: 45 psi

  • Scan Range: m/z 50-1200

Data Acquisition and Analysis:

  • Acquire data in both full scan mode to identify the [M+H]⁺ or [M-H]⁻ ion of this compound (C₂₂H₂₈O₁₀, MW: 452.45 g/mol ) and in tandem MS (MS/MS) mode to obtain characteristic fragment ions for confirmation.[10]

  • Prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

  • Quantify this compound in the extracted samples by integrating the peak area of the corresponding ion and interpolating the concentration from the calibration curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow raw_material Saposhnikoviae Radix (Powdered) extraction Ultrasonic-Assisted Extraction raw_material->extraction Methanol/ Ethanol filtration Centrifugation & Filtration (0.22 µm) extraction->filtration analysis UPLC-QTOF-MS Analysis filtration->analysis data_processing Data Processing & Quantification analysis->data_processing

Diagram 1: General workflow for the analysis of this compound.
Anti-Inflammatory Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[11]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway Ikk IKK TLR4->Ikk IkB IκBα Ikk->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) NFkB_n->Inflammatory_Genes Transcription OMV This compound OMV->MAPK_pathway Inhibition of Phosphorylation OMV->IkB Inhibition of Phosphorylation

Diagram 2: Inhibition of NF-κB and MAPK pathways by this compound.

Conclusion

This compound serves as a reliable and crucial biomarker for the quality control and standardization of Saposhnikoviae Radix. The protocols provided herein offer robust methods for its extraction and quantification, which are essential for ensuring the consistency, efficacy, and safety of herbal medicines containing this compound. Further research into its pharmacological mechanisms will continue to support its significance in drug development and herbal medicine research.

References

Application Notes and Protocols for Cell Culture Preparation with 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside, a natural chromone isolated from Saposhnikovia divaricata, has garnered significant interest in the scientific community for its diverse biological activities.[1][2][3] This compound has demonstrated potent anti-inflammatory, antioxidant, neuroprotective, and anti-angiogenic properties in a variety of preclinical models.[4][5][6][7][8] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of its known effects and modulated signaling pathways.

Synonyms: 4'-O-β-D-Glucosyl-5-O-methylvisamminol[2][3] CAS Number: 84272-85-5[1][2][9][10] Molecular Formula: C₂₂H₂₈O₁₀[2][9] Molecular Weight: 452.45 g/mol [2][9]

Biological Activities and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. Notably, it has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[4][6][7] Additionally, it influences the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, JNK, and ERK pathways, which are involved in cellular responses to stress, proliferation, and apoptosis.[6][11][12] In the context of angiogenesis, this compound has been found to inhibit the RAGE/MEK/ERK signaling pathway.[5]

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cell lines as reported in the literature.

Cell LineConcentration RangeIncubation TimeObserved EffectsReference
BV-2 microglia10-100 µM24 hoursReduced LPS-induced nitric oxide (NO) and malondialdehyde (MDA) levels; decreased nuclear NF-κB levels.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedNot specifiedAttenuated HMGB1-induced proliferation, migration, and tube formation.[5]
HT-29 colon cancer cells10 µMNot specifiedInhibited the protein-protein interaction between histone H3 and 14-3-3ε; induced cell cycle arrest at the G2/M phase.[7]
LAD 2 mast cells10-100 µMNot specifiedInhibited histamine release induced by compound 48/80.[7]
RAW 264.7 macrophagesNot specifiedNot specifiedSuppressed lipopolysaccharide (LPS)-induced generation of prostaglandin E₂ (PGE₂) and nitric oxide (NO).[8][13]
HaCaT keratinocytesNot specifiedNot specifiedIncreased NF-E2-related factor 2 (NRF2) and activated antioxidant response element (ARE), inducing phase II cytoprotective enzymes.[8][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can be further diluted to the desired working concentrations for cell culture experiments.

Materials:

  • This compound powder (CAS: 84272-85-5)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required stock concentration. A common stock concentration is 10 mM or 50 mg/mL in DMSO.[2]

  • Weigh the this compound powder. Using a calibrated analytical balance, carefully weigh the required amount of powder. For example, for 1 mL of a 10 mM stock solution (MW = 452.45), weigh out 4.52 mg.

  • Dissolve the powder. Add the appropriate volume of DMSO to the powder. For hygroscopic DMSO, it is recommended to use a newly opened bottle.[2] If necessary, use ultrasonic agitation to ensure complete dissolution.[2]

  • Sterilize the stock solution. Filter the stock solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.

  • Aliquot and store. Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2][3]

Protocol 2: Treatment of Cells with this compound

This protocol provides a general procedure for treating adherent cells in culture with this compound. The specific cell type, seeding density, and treatment duration should be optimized based on the experimental design and literature data.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Multi-well cell culture plates

  • Pipettes and sterile filter tips

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a multi-well plate at the desired density. The density will vary depending on the cell type and the duration of the experiment.

    • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for attachment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Cell Treatment:

    • Aspirate the old medium from the cell culture wells.

    • Gently wash the cells with sterile PBS.

    • Add the prepared working solutions of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as:

      • Cell viability assays (e.g., MTT, MTS)

      • Western blotting to analyze protein expression and phosphorylation (e.g., NF-κB, p38, JNK, ERK)

      • ELISA to measure cytokine production (e.g., TNF-α, IL-1β)

      • Quantitative PCR (qPCR) to analyze gene expression

      • Immunofluorescence staining to observe protein localization

Visualizations

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_analysis Analysis Options start Start prep_stock Prepare this compound Stock Solution start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_working Prepare Working Solutions (with Vehicle Control) prep_stock->prep_working cell_attachment Allow Cells to Attach (Overnight Incubation) seed_cells->cell_attachment cell_attachment->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells incubation Incubate for Desired Time treat_cells->incubation analysis Downstream Analysis incubation->analysis viability Cell Viability (MTT/MTS) analysis->viability western Western Blot (Protein Expression) analysis->western elisa ELISA (Cytokine Levels) analysis->elisa qpcr qPCR (Gene Expression) analysis->qpcr end End viability->end western->end elisa->end qpcr->end

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols: 5-O-Methylvisammioside in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside is a natural compound isolated from Saposhnikovia divaricata.[1][2] Emerging research has highlighted its neuroprotective, anti-inflammatory, and antioxidant properties.[1][3][4] While direct studies in hallmark neurodegenerative disease models such as Alzheimer's, Parkinson's, or Huntington's disease are limited, its mechanism of action shows significant promise for therapeutic development in these areas. This document provides detailed application notes and protocols based on its proven efficacy in neuroinflammation models, a key pathological process in many neurodegenerative disorders.[3][4]

The primary known mechanism of this compound involves the inhibition of the proto-oncogene tyrosine-protein kinase Src-mediated activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][3] This pathway is a critical regulator of inflammation, and its dysregulation is implicated in the progression of neurodegenerative diseases.[5][6][7] By attenuating this pathway, this compound reduces the production of pro-inflammatory cytokines and mitigates microglial over-activation, suggesting its potential to protect neurons from inflammatory damage.[1][3][4]

Data Presentation

Table 1: In Vitro Efficacy of this compound in LPS-Stimulated BV-2 Microglia
ParameterTreatment ConditionConcentrationResultReference
Nitric Oxide (NO)LPS-stimulated BV-2 cells40 µMSignificantly reduced[4]
Malondialdehyde (MDA)LPS-stimulated BV-2 cells40 µMSignificantly reduced[4]
Tumor Necrosis Factor-alpha (TNF-α)LPS-stimulated BV-2 cells40 µMSignificantly reduced[4]
Interleukin-6 (IL-6)LPS-stimulated BV-2 cells40 µMSignificantly reduced[4]
Superoxide Dismutase (SOD)LPS-stimulated BV-2 cells40 µMIncreased[4]
Table 2: In Vivo Efficacy of this compound in LPS-Induced Mouse Model of Depression
ParameterTreatmentDosageOutcomeReference
Behavioral DeficitsThis compound pre-treatment4 mg/kg (i.p.)Improved activity and exploration, reduced immobility time[4]
Serum TNF-α and IL-6This compound pre-treatment4 mg/kg (i.p.)Inhibited production of pro-inflammatory cytokines[4]
Hippocampal SOD and MDAThis compound pre-treatment4 mg/kg (i.p.)Regulated oxidative stress markers[4]
Hippocampal BDNF/TrkB PathwayThis compound pre-treatment4 mg/kg (i.p.)Upregulated protein expression[4]
Hippocampal Nf-κB/IκB-α PathwayThis compound pre-treatment4 mg/kg (i.p.)Inhibited activation of this inflammatory pathway[4]

Signaling Pathway and Experimental Workflow

G cluster_0 Proposed Mechanism of this compound LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds Src Src Kinase TLR4->Src Activates IKK IKK Complex Src->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Inflammation Induces MOV This compound MOV->Src Inhibits

Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.

G cluster_1 In Vitro Experimental Workflow cluster_2 Analysis BV2_culture Culture BV-2 Microglial Cells Pretreat Pre-treat with This compound BV2_culture->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant and Cell Lysates Incubate->Collect ELISA ELISA for TNF-α, IL-6 Collect->ELISA Griess Griess Assay for Nitric Oxide Collect->Griess WB Western Blot for Src/NF-κB pathway proteins Collect->WB

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroinflammation Model Using BV-2 Microglial Cells

This protocol is designed to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent System

  • ELISA kits for mouse TNF-α and IL-6

  • BCA Protein Assay Kit

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Plate cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in DMEM to achieve final working concentrations (e.g., 10, 20, 40 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.

  • Treatment and Stimulation:

    • Replace the cell culture medium with fresh medium containing the desired concentrations of this compound.

    • Incubate for 2 hours.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the control group.

    • Incubate the plates for 24 hours.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant and store it at -80°C for cytokine and nitric oxide analysis.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.

  • Analysis:

    • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

    • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's protocols.

    • Western Blot: Determine the protein expression levels of p-Src, Src, p-p65, p65, and IκBα in the cell lysates. Use β-actin as a loading control.

Protocol 2: In Vivo Neuroinflammation Model in Mice

This protocol describes the induction of neuroinflammation in mice using LPS and the evaluation of the neuroprotective effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS)

  • Sterile saline solution

  • Equipment for intraperitoneal (i.p.) injections

  • Behavioral testing apparatus (e.g., Open Field Test, Tail Suspension Test)

  • Anesthesia and surgical equipment for tissue collection

  • Reagents and equipment for ELISA, Western blotting, and immunohistochemistry

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice for at least one week before the experiment.

    • Divide mice into groups: Control, LPS only, this compound + LPS, and this compound only.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle.

    • Administer this compound (e.g., at a dose of 4 mg/kg) or vehicle via intraperitoneal (i.p.) injection for 7 consecutive days.

  • LPS-Induced Neuroinflammation:

    • On the 7th day, 30 minutes after the final this compound injection, administer LPS (0.5 mg/kg, i.p.) to the relevant groups. The control group receives saline.

  • Behavioral Testing:

    • 24 hours after the LPS injection, conduct behavioral tests to assess depressive-like behaviors and locomotor activity (e.g., Open Field Test, Tail Suspension Test, Forced Swim Test).

  • Tissue Collection and Analysis:

    • Following behavioral testing, anesthetize the mice and collect blood samples for serum cytokine analysis.

    • Perfuse the mice with ice-cold saline, and then dissect the brain.

    • Isolate the hippocampus and other brain regions of interest.

    • Process the tissue for:

      • ELISA: to measure cytokine levels in brain homogenates.

      • Western Blot: to analyze the expression of proteins in the Src/NF-κB and BDNF/TrkB pathways.

      • Immunohistochemistry: to assess microglial activation (e.g., using Iba1 staining).

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of neuroinflammation through its targeted action on the Src/NF-κB signaling pathway.[1][3] While further research is required to validate its efficacy in specific neurodegenerative disease models, the protocols outlined here provide a robust framework for investigating its therapeutic potential. The anti-inflammatory and neuroprotective properties of this compound make it a compelling candidate for further development in the pursuit of novel treatments for Alzheimer's disease, Parkinson's disease, and other related neurological disorders characterized by an inflammatory component.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-O-Methylvisammioside Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-O-Methylvisammioside in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound is a natural chromone isolated from Saposhnikovia divaricata. It has demonstrated a range of biological activities, including analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects.

Q2: What are the known signaling pathways modulated by this compound?

A2: Current research indicates that this compound exerts its effects through the modulation of at least two key signaling pathways. It has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the Receptor for Advanced Glycation Endproducts (RAGE)/MEK/ERK signaling pathway .[1][2]

Q3: What is the general solubility of this compound in common laboratory solvents?

A3: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) and is also soluble in water. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.

Solubility Data Summary

The following table summarizes the known solubility of this compound in various solvents and co-solvent systems.

Solvent/SystemConcentrationNotes
DMSO50 mg/mL (110.51 mM)Ultrasonic treatment may be required. Use newly opened DMSO.
Water≥ 25 mg/mL (55.25 mM)The saturation point is not fully determined.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.53 mM)Forms a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.53 mM)Forms a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.53 mM)Forms a clear solution.

Troubleshooting Guide: Compound Precipitation in Cell Culture

Problem: I've prepared a stock solution of this compound in DMSO, but I'm observing precipitation when I dilute it into my aqueous cell culture medium.

Visual Indicators of Precipitation:

  • Cloudy or hazy appearance of the medium.

  • Formation of fine, visible particles.

  • Appearance of larger crystals, often on the surface of the culture vessel.

  • Under a microscope, precipitates can appear as small, dark, non-motile dots, which should not be confused with bacterial contamination.[]

Potential Causes and Solutions:

CauseTroubleshooting Steps
Rapid Change in Solvent Polarity The abrupt shift from a high concentration of organic solvent (DMSO) to an aqueous environment is a primary cause of precipitation for hydrophobic compounds. To mitigate this, add the DMSO stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium.[4] A stepwise dilution approach is also recommended.[5][6]
Exceeding the Compound's Aqueous Solubility Limit Every compound has a maximum solubility in a given aqueous system. Ensure you are not exceeding this limit in your final working concentration. It's advisable to determine the kinetic solubility of this compound in your specific cell culture medium.
High Final DMSO Concentration While DMSO aids in initial solubilization, high final concentrations can be toxic to cells and can also contribute to precipitation issues upon dilution. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%, with 0.1% being a safer target for most cell lines, especially primary cells.[1][7]
Temperature Fluctuations Changes in temperature can affect compound solubility. Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of your stock solution, as this can promote precipitation.[4][8]
Interactions with Media Components Components within the cell culture medium, such as salts and proteins, can interact with the compound and lead to the formation of insoluble complexes.[4] If precipitation persists, consider testing the solubility in a simpler buffer like PBS to determine if media components are the primary issue.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).

  • If necessary, sonicate the solution in a water bath until the compound is fully dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Thaw a single aliquot of the this compound DMSO stock solution.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to achieve the final desired concentration. Add the stock solution dropwise while gently mixing.

  • Ensure the final concentration of DMSO in the working solution is non-toxic to your specific cell line (typically ≤ 0.5%).

  • Visually inspect the working solution for any signs of precipitation before adding it to your cells.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate if Necessary add_dmso->sonicate store Aliquot and Store at -20°C/-80°C sonicate->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute Stock into Medium thaw->dilute prewarm Pre-warm Cell Culture Medium (37°C) prewarm->dilute check Visually Inspect for Precipitation dilute->check add_to_cells Add Working Solution to Cells check->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing this compound solutions.

nfkb_pathway Inhibition of the NF-κB Signaling Pathway by this compound cluster_nucleus compound This compound src Src Kinase compound->src Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor receptor->src ikk IKK Complex src->ikk Activates ikb IκBα ikk->ikb Phosphorylates for Degradation nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocates nfkb_n NF-κB gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) dna DNA nfkb_n->dna Binds to Promoter Regions dna->gene_expression

Caption: this compound inhibits NF-κB signaling.

rage_mek_erk_pathway Inhibition of the RAGE/MEK/ERK Pathway by this compound compound This compound rage RAGE Receptor compound->rage Inhibits mek MEK compound->mek Inhibits erk ERK compound->erk Inhibits hmgb1 HMGB1 hmgb1->rage Binds rage->mek Activates mek->erk Phosphorylates nucleus Nucleus erk->nucleus Translocates angiogenesis Angiogenesis

Caption: Inhibition of RAGE/MEK/ERK pathway by this compound.

References

Technical Support Center: Optimization of Ultrasonic-Assisted Extraction of 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of ultrasonic-assisted extraction (UAE) of 5-O-Methylvisammioside. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, address common experimental challenges, and answer frequently asked questions.

Experimental Protocols

A critical step in isolating this compound, a naturally occurring chromone with analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects, is an efficient extraction method.[1][2] Ultrasonic-assisted extraction has been identified as an effective technique for extracting chromones from Radix Saposhnikoviae (Saposhnikovia divaricata).[1]

Optimized Protocol for Ultrasonic-Assisted Extraction:

Based on response surface methodology, the following optimal conditions have been determined for the highest yield of chromones, including this compound, from Radix Saposhnikoviae:[1]

  • Solvent: 75% Ethanol

  • Extraction Time: 48 minutes

  • Extraction Temperature: 67°C

This protocol was developed using a Box-Behnken design to evaluate the effects of ethanol concentration, extraction time, and temperature.[1] The experimental values obtained using these conditions closely matched the predicted values, indicating a high goodness of fit for the model.[1]

Data Presentation: Key Extraction Parameters

The efficiency of ultrasonic-assisted extraction is influenced by several key parameters.[3][4][5] Understanding the impact of these variables is crucial for optimizing the extraction of this compound.

ParameterGeneral Impact on UAEOptimized Condition for Chromones (including this compound)
Solvent Concentration The choice of solvent and its concentration is critical and depends on the polarity of the target compound.[3] For many phenolic compounds, ethanol and its aqueous solutions are commonly used.[4]75% Ethanol[1]
Extraction Time Initially, a longer sonication time increases the extraction yield. However, prolonged exposure can lead to the degradation of bioactive compounds.[4]48 minutes[1]
Temperature Higher temperatures can improve solubility and mass transfer.[4] However, excessively high temperatures can weaken the cavitation effect and may degrade thermolabile compounds.[4][6]67°C[1]
Ultrasonic Power Increased ultrasonic power generally enhances extraction efficiency by creating stronger cavitation forces.[3] However, excessive power can lead to the degradation of the target compounds and the formation of free radicals.[3][6]Not specified in the primary study. A general recommendation is to start with medium power (200-500 W) and optimize.[5]
Solvent-to-Material Ratio A higher solvent-to-material ratio can enhance the dissolution of the target compound and improve the propagation of ultrasonic waves.[3]Not specified in the primary study. This should be optimized for each specific experimental setup.
Ultrasonic Frequency Lower frequencies (around 20-40 kHz) are generally used for extraction as they produce more intense cavitation effects.[7]Not specified in the primary study. A common operational frequency for ultrasonic baths is 40 kHz.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the ultrasonic-assisted extraction of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound - Sub-optimal extraction parameters (solvent, time, temperature).- Inefficient cell wall disruption.- Degradation of the target compound.- Ensure the use of optimized parameters: 75% ethanol, 48 minutes, and 67°C.[1]- Verify the proper functioning of the ultrasonic bath/probe.- Avoid excessively high ultrasonic power or prolonged extraction times that could lead to degradation.[4][6]
Inconsistent Results Between Batches - Variation in raw material (plant source, age, storage).- Inconsistent particle size of the plant material.- Fluctuations in ultrasonic power output.- Standardize the source and pre-processing of Radix Saposhnikoviae.- Ensure a uniform and fine particle size to increase the surface area for extraction.- Calibrate and monitor the output of the ultrasonic equipment.
Solvent Evaporation During Extraction - High extraction temperature.- Inadequate sealing of the extraction vessel.- Use a sealed extraction vessel or a reflux condenser, especially when working with volatile solvents like ethanol at elevated temperatures.- Closely monitor the temperature to avoid exceeding the boiling point of the solvent.
Degradation of the Extract - Excessive ultrasonic power or duration.- High temperatures.- Presence of oxidative enzymes or free radicals.- Reduce the ultrasonic power and/or extraction time.[4][6]- Maintain the optimal temperature of 67°C and avoid overheating.[1]- Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Difficulty in Filtering the Extract Post-Extraction - Very fine particles clogging the filter.- High viscosity of the extract.- Allow the extract to settle before filtration or use centrifugation to pellet the solid material.- Consider using a different filter paper with a larger pore size or a multi-stage filtration process.- Diluting the extract with a small amount of solvent might reduce viscosity, but this will need to be accounted for in final concentration calculations.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind ultrasonic-assisted extraction? A1: Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent.[9] The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound from the plant matrix into the solvent.[3][9]

Q2: Why is 75% ethanol the optimal solvent concentration? A2: The polarity of the solvent plays a crucial role in the extraction of specific compounds.[3] For chromones like this compound, a mixture of ethanol and water provides the appropriate polarity to efficiently dissolve the target molecule. The optimal concentration of 75% ethanol was determined through systematic optimization studies to maximize the extraction yield.[1]

Q3: Can I use a different solvent for the extraction? A3: While other solvents may be used, the extraction efficiency will likely vary. The choice of solvent should be based on the solubility of this compound.[3] If a different solvent is used, the other extraction parameters, such as time and temperature, will need to be re-optimized.

Q4: What is the impact of ultrasonic power on the extraction process? A4: Ultrasonic power is directly proportional to the intensity of cavitation.[3] Higher power generally leads to better extraction efficiency. However, excessive power can generate free radicals and lead to the degradation of the target compound.[3][6] It is important to find an optimal power setting that maximizes yield without causing degradation.

Q5: How critical is temperature control during the extraction? A5: Temperature is a critical parameter. An increase in temperature can enhance the solubility of this compound and the diffusion rate.[4] However, temperatures that are too high can decrease the efficiency of cavitation and potentially lead to the degradation of the compound.[4][6] The optimized temperature of 67°C should be maintained for the best results.[1]

Q6: Can this protocol be scaled up for industrial production? A6: Yes, ultrasonic-assisted extraction is a scalable technology.[9] However, when scaling up, it is important to ensure uniform distribution of ultrasonic energy throughout the larger volume. This may require the use of high-power industrial-scale ultrasonic probes or flow-through reactor systems. The optimal parameters may also need to be slightly adjusted for a larger scale.

Visualizations

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Post-Extraction Processing raw_material Radix Saposhnikoviae grinding Grinding raw_material->grinding powder Plant Powder grinding->powder mixing Mixing powder->mixing solvent 75% Ethanol solvent->mixing ultrasonication Ultrasonication (48 min, 67°C) mixing->ultrasonication filtration Filtration ultrasonication->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification crude_extract->purification final_product This compound purification->final_product

Caption: Workflow for the ultrasonic-assisted extraction of this compound.

Troubleshooting_Logic cluster_params Parameter Check cluster_equipment Equipment Check cluster_solutions Solutions start Low Extraction Yield? check_solvent Solvent Correct? (75% Ethanol) start->check_solvent Yes check_time Time Correct? (48 min) check_solvent->check_time Yes adjust_params Adjust to Optimal Parameters check_solvent->adjust_params No check_temp Temp Correct? (67°C) check_time->check_temp Yes check_time->adjust_params No check_power Ultrasonic Power Optimal? check_temp->check_power Yes check_temp->adjust_params No check_material Material Finely Ground? check_power->check_material Yes, still low optimize_power Optimize Power (Avoid Excess) check_power->optimize_power No standardize_grind Ensure Fine & Uniform Grind check_material->standardize_grind No re_extract Re-run Extraction check_material->re_extract Yes, all optimal adjust_params->re_extract optimize_power->re_extract standardize_grind->re_extract

Caption: Troubleshooting flowchart for low yield in this compound extraction.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the poor oral bioavailability of 5-O-Methylvisammioside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a natural chromone found in Radix Saposhnikoviae.[1] Like many natural products, it exhibits promising pharmacological activities. However, its therapeutic potential is often limited by poor oral bioavailability, which is the fraction of the administered drug that reaches the systemic circulation.[2] Factors contributing to this include poor aqueous solubility, low permeability across the intestinal epithelium, and susceptibility to first-pass metabolism in the liver.[2][3]

Q2: What are the primary metabolic pathways of this compound that can affect its bioavailability?

A2: In vivo and in vitro studies have shown that this compound undergoes several metabolic transformations. The main metabolic pathways include deglycosylation, deglycosylation combined with demethylation or oxidation, N-acetylation, and sulfate conjugation.[1] These metabolic processes, particularly first-pass metabolism in the liver and intestines, can significantly reduce the amount of active compound that reaches systemic circulation.[2]

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[4][5] These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization and nanosizing increase the surface area for dissolution.[6][7]

  • Amorphous Formulations: Solid dispersions and solutions improve solubility by preventing the drug from crystallizing.[7][8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can enhance the solubility and absorption of lipophilic drugs.[8][9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4]

  • Chemical Modifications: Prodrug approaches can be used to alter the physicochemical properties of the drug to improve absorption.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of oral formulations for this compound.

Problem Potential Cause Recommended Solution
Low in vitro dissolution rate of the pure compound. Poor aqueous solubility of this compound.1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area. 2. Formulate as a Solid Dispersion: Disperse the compound in a hydrophilic polymer matrix. 3. Utilize Cyclodextrin Complexation: Form an inclusion complex to enhance solubility.
Inconsistent or low drug loading in the formulation. Incompatibility between this compound and the chosen excipients.1. Screen different polymers and surfactants: Systematically test a range of excipients for compatibility and solubilizing capacity. 2. Optimize the drug-to-carrier ratio: Investigate different ratios to maximize drug loading while maintaining stability.
High inter-individual variability in pharmacokinetic studies. Formulation instability in the gastrointestinal tract or food effects.1. Develop a robust lipid-based formulation: SEDDS or SMEDDS can reduce the impact of physiological variables. 2. Incorporate permeation enhancers: This can help to improve the consistency of absorption across individuals.
Evidence of significant first-pass metabolism. Rapid metabolism by hepatic or intestinal enzymes.1. Investigate co-administration with metabolic inhibitors: Natural compounds like quercetin have been shown to inhibit certain metabolic enzymes.[11] 2. Explore lymphatic transport: Lipid-based formulations with long-chain fatty acids can promote lymphatic uptake, bypassing the liver.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., ethanol, methanol) at a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Solubility Studies: Determine the solubility of this compound in various oils (e.g., oleic acid, castor oil), surfactants (e.g., Tween 80, Cremophor EL), and cosurfactants (e.g., Transcutol P, PEG 400).

  • Construction of Ternary Phase Diagrams: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsification region.

  • Preparation of SEDDS: Select a ratio from the self-emulsification region and accurately weigh the components. Add this compound to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

  • Evaluation of Self-Emulsification: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water, simulated gastric fluid) under gentle agitation. Observe the formation of a fine emulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, zeta potential, and drug release profile.

Quantitative Data Summary

The following tables provide a template for organizing and presenting data from formulation development experiments.

Table 1: Solubility of this compound in Various Media

Medium Solubility (µg/mL)
Distilled Water< 10
Phosphate Buffer (pH 6.8)15 ± 2
Simulated Gastric Fluid (pH 1.2)12 ± 1.5
Oleic Acid5,200 ± 150
Tween 808,500 ± 200
Transcutol P12,300 ± 300

Table 2: Comparison of Oral Bioavailability of Different this compound Formulations in a Rat Model

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension5085 ± 252.0450 ± 110100
Solid Dispersion50350 ± 901.01,800 ± 420400
SEDDS50620 ± 1500.53,300 ± 750733

Visualizations

Signaling Pathways and Experimental Workflows

challenges_to_oral_bioavailability cluster_gut Gastrointestinal Tract cluster_liver Liver Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Poor Solubility Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Intestinal Permeation Intestinal Permeation Dissolved Drug->Intestinal Permeation Low Permeability Drug in Portal Vein Drug in Portal Vein Intestinal Permeation->Drug in Portal Vein First-Pass Metabolism First-Pass Metabolism Drug in Portal Vein->First-Pass Metabolism Systemic Circulation Systemic Circulation First-Pass Metabolism->Systemic Circulation Reduced Bioavailability formulation_workflow Start Start Physicochemical Characterization Physicochemical Characterization Start->Physicochemical Characterization Selection of Formulation Strategy Selection of Formulation Strategy Physicochemical Characterization->Selection of Formulation Strategy Solid Dispersion Solid Dispersion Selection of Formulation Strategy->Solid Dispersion Poor Solubility Lipid-Based System Lipid-Based System Selection of Formulation Strategy->Lipid-Based System High Lipophilicity Nanoparticle Formulation Nanoparticle Formulation Selection of Formulation Strategy->Nanoparticle Formulation Targeted Delivery Formulation Optimization Formulation Optimization Solid Dispersion->Formulation Optimization Lipid-Based System->Formulation Optimization Nanoparticle Formulation->Formulation Optimization In Vitro Characterization In Vitro Characterization Formulation Optimization->In Vitro Characterization In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study In Vitro Characterization->In Vivo Pharmacokinetic Study Lead Formulation Identified Lead Formulation Identified In Vivo Pharmacokinetic Study->Lead Formulation Identified sedds_mechanism Drug Drug Oil Oil Micro/Nanoemulsion Micro/Nanoemulsion Drug->Micro/Nanoemulsion Surfactant Surfactant Oil->Micro/Nanoemulsion Cosurfactant Cosurfactant GI Fluids GI Fluids Surfactant->GI Fluids Dispersion in Surfactant->Micro/Nanoemulsion Cosurfactant->Micro/Nanoemulsion GI Fluids->Micro/Nanoemulsion Forms Enhanced Absorption Enhanced Absorption Micro/Nanoemulsion->Enhanced Absorption Increased Surface Area & Solubility

References

Technical Support Center: 5-O-Methylvisammioside Stability and Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific studies detailing the forced degradation and stability of 5-O-Methylvisammioside are not extensively available in publicly accessible literature. Therefore, this technical support guide is based on the general principles of stability testing for natural products, particularly chromone glycosides, and follows the recommendations of the International Council for Harmonisation (ICH) guidelines for forced degradation studies. The experimental conditions, potential degradation products, and troubleshooting advice provided are illustrative and should be adapted based on preliminary experimental findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions that should be applied to this compound?

A1: Forced degradation studies for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions to identify potential degradation pathways.[1][2][3] Recommended starting conditions are:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C

  • Basic Hydrolysis: 0.1 M NaOH at room temperature

  • Neutral Hydrolysis: Water at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 60°C in a calibrated oven

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound have not been reported, based on its structure as a chromone glycoside, potential degradation could involve:

  • Hydrolysis of the glycosidic bond: This would yield the aglycone, 5-O-methylvisamminol, and a glucose molecule.

  • Oxidation of the chromone ring: This could lead to the formation of various oxidized derivatives.

  • Epimerization or other rearrangements: Changes in stereochemistry could occur under certain pH and temperature conditions.

Q3: How can I monitor the degradation of this compound and quantify its stability?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique. The method should be validated to separate the intact this compound from all potential degradation products. Purity of the parent peak can be assessed using a photodiode array (PDA) detector. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Q4: My this compound sample shows significant degradation even under control conditions. What could be the cause?

A4: Significant degradation in control samples (e.g., stored at 4°C in the dark) could be due to several factors:

  • Solvent instability: The solvent used to dissolve the compound may be causing degradation. Ensure the solvent is of high purity and inert.

  • Contamination: The sample may be contaminated with impurities that are catalyzing the degradation.

  • Inherent instability: The molecule itself might be inherently unstable at the storage conditions. Consider storing at a lower temperature (e.g., -20°C or -80°C).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, H₂O₂), the temperature, or the duration of the exposure.
Complete degradation of the compound. Stress conditions are too harsh.Decrease the concentration of the stressor, the temperature, or the duration of the exposure.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase or column.Optimize the HPLC method by adjusting the mobile phase composition, pH, or gradient. Try a different column chemistry.
Mass balance is not achieved (sum of parent and degradants is not close to 100%). Some degradation products are not being detected.Check if the degradation products are UV-active at the chosen wavelength. Use a PDA detector to screen for other wavelengths. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Degradants may also be volatile or insoluble.
Inconsistent results between replicate experiments. Poor experimental control.Ensure accurate preparation of solutions, precise temperature control, and consistent light exposure for photostability studies.

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 M HCl (60°C, 24h)15.22Aglycone (5-O-methylvisamminol)
0.1 M NaOH (RT, 4h)35.83Ring-opened product
Water (60°C, 24h)2.11Trace aglycone
3% H₂O₂ (RT, 8h)22.54Oxidized chromone derivatives
Thermal (60°C, 48h)5.61Isomeric impurity
Photostability8.92Photodegradation adducts

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 60°C.

    • Photostability: Expose a solution and solid sample of this compound to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Indicating Assay (Illustrative)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, RT) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidation Oxidative Degradation (3% H2O2, RT) prep->oxidation thermal Thermal Degradation (Solid, 60°C) prep->thermal photo Photostability (ICH Q1B) prep->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_guide start Start Troubleshooting issue Identify the Issue start->issue no_degradation No Degradation issue->no_degradation complete_degradation Complete Degradation issue->complete_degradation bad_chromatography Poor Chromatography issue->bad_chromatography increase_stress Increase Stressor Concentration/Temp/Time no_degradation->increase_stress Is degradation < 5%? decrease_stress Decrease Stressor Concentration/Temp/Time complete_degradation->decrease_stress Is degradation > 50%? optimize_hplc Optimize HPLC Method (Mobile Phase, Column) bad_chromatography->optimize_hplc Poor Peak Shape/Resolution? end Issue Resolved increase_stress->end decrease_stress->end optimize_hplc->end

Caption: A logical troubleshooting guide for common issues in degradation studies.

References

Technical Support Center: Bioanalysis of 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of 5-O-Methylvisammioside and related chromone glycosides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the context of this compound bioanalysis, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects, particularly when using electrospray ionization (ESI).

Q2: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?

A2: The main causes of matrix effects include:

  • Ion Suppression/Enhancement: Competition for ionization in the MS source between the analyte and co-eluting matrix components is a primary cause. Phospholipids are particularly notorious for causing ion suppression in plasma and serum samples.

  • Sample Preparation: Inadequate sample cleanup can lead to the co-extraction of interfering substances. For instance, simple protein precipitation may not effectively remove phospholipids.

  • Chromatographic Co-elution: If matrix components are not chromatographically separated from this compound, they can interfere with its ionization.

  • Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).

Q3: How can I assess for the presence of matrix effects in my this compound assay?

A3: A common method is the post-extraction spike analysis. This involves comparing the peak area of an analyte in a spiked, extracted blank matrix sample to the peak area of the analyte in a pure solvent solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, with an ideal value being close to 1.0. An MF less than 1 suggests ion suppression, while an MF greater than 1 indicates ion enhancement.

Q4: What are some recommended sample preparation techniques to minimize matrix effects for chromone glycosides like this compound?

A4: While a simple protein precipitation has been shown to be effective for some chromone glycosides, more rigorous sample cleanup methods may be necessary depending on the matrix and required sensitivity. These include:

  • Protein Precipitation (PPT): A straightforward and fast method, often using acetonitrile or methanol. It is effective at removing proteins but may not remove all phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on differential solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte while matrix components are washed away. This is often very effective at minimizing matrix effects.

  • HybridSPE®-Phospholipid: This is a specialized technique designed to selectively remove both proteins and phospholipids from biological samples, resulting in a very clean extract for LC-MS/MS analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing - Co-eluting matrix components- Secondary interactions with the analytical column- Inappropriate mobile phase pH- Improve sample cleanup (e.g., switch from PPT to SPE).- Optimize chromatographic gradient to better separate analyte from interferences.- Adjust mobile phase pH or use a different column chemistry.
Low Analyte Recovery - Inefficient extraction from the biological matrix- Analyte degradation during sample processing- Optimize the extraction solvent and pH.- Evaluate a different extraction technique (e.g., LLE instead of SPE).- Ensure sample stability under the processing conditions.
High Variability in Results (Poor Precision) - Inconsistent matrix effects across different samples- Inadequate internal standard performance- Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available.- Improve sample cleanup to reduce the variability of interfering components.- Dilute the sample to reduce the concentration of matrix components.
Ion Suppression (Low Signal Intensity) - High concentration of co-eluting phospholipids or salts- Inefficient ionization in the MS source- Implement a sample preparation method that effectively removes phospholipids (e.g., HybridSPE®).- Optimize chromatographic separation to move the analyte peak away from regions of significant ion suppression.- Consider switching to APCI if ESI is highly suppressed and the analyte is amenable.
Ion Enhancement (Artificially High Signal) - Co-eluting compounds that enhance the ionization of the analyte- Improve chromatographic resolution to separate the enhancing components from the analyte.- Modify the sample preparation to remove the specific interfering compounds.

Experimental Protocols

Below is a detailed methodology adapted from a UPLC-MS/MS study on chromones in rat plasma, which can serve as a starting point for the bioanalysis of this compound.

Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of methanol (containing the internal standard).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Inject an aliquot of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Parameters

ParameterRecommended Conditions
UPLC System Waters Acquity UPLC
Column Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 0-1.5 min, 10-15% B; 1.5-3.5 min, 15-30% B; 3.5-4.5 min, 30-40% B; 4.5-6 min, 40-70% B; 6-7 min, 70-10% B; 7-8 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/h
Cone Gas Flow 50 L/h

Note: MS/MS transitions (precursor ion > product ion) and collision energies need to be optimized specifically for this compound and the chosen internal standard.

Quantitative Data Summary

The following table summarizes the extraction recovery for several chromones from rat plasma using the protein precipitation method described above. This can provide an expected range of performance for this compound.

CompoundLLOQ (ng/mL)Low QC (ng/mL)Med QC (ng/mL)High QC (ng/mL)Mean Extraction Recovery (%)
prim-O-glucosylcimifugin0.6341.26812.6850.7290.54
cimifugin2.6445.28852.88211.5297.65
4'-O-β-D-glucosyl-5-O-methylvisamminol0.2470.4944.93619.74488.26
5-O-methylvisammiol1.7743.54735.47141.8995.83
sec-o-glucosylhamaudol0.1100.2212.2088.83292.47

Data adapted from a study on related chromone glycosides and is intended for illustrative purposes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS_PPT Add Internal Standard & Protein Precipitation (Methanol) Plasma->Add_IS_PPT Vortex Vortex Add_IS_PPT->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Evaporate Evaporate Supernatant Centrifuge1->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Inject Inject Sample Centrifuge2->Inject UPLC UPLC Separation (C18 Column) Inject->UPLC MS MS/MS Detection (ESI+) UPLC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the bioanalysis of this compound.

Caption: Mechanism of ion suppression due to matrix effects in ESI-MS.

Troubleshooting_Tree Start Matrix Effect Suspected? (Poor Accuracy/Precision) Assess Perform Post-Extraction Spike Experiment Start->Assess CheckMF Is Matrix Factor (MF) close to 1.0? Assess->CheckMF NoIssue Matrix Effect is Minimal. Proceed with Validation. CheckMF->NoIssue Yes OptimizeSamplePrep Optimize Sample Preparation CheckMF->OptimizeSamplePrep No OptimizeSamplePrep->Assess OptimizeChromo Optimize Chromatography OptimizeSamplePrep->OptimizeChromo UseSILIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeSamplePrep->UseSILIS OptimizeChromo->Assess ChangeIonization Consider Different Ionization (e.g., APCI) OptimizeChromo->ChangeIonization ChangeIonization->Assess UseSILIS->Assess

Caption: Troubleshooting decision tree for addressing matrix effects.

Technical Support Center: Enhancing the Yield of 5-O-Methylvisammioside from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 5-O-Methylvisammioside from its primary natural source, Saposhnikovia divaricata (Fang Feng). The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues encountered during extraction, purification, and analysis.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common challenges.

Question: My yield of this compound is consistently low. What are the most critical factors in the extraction process that I should re-evaluate?

Answer: Low yields of this compound can often be traced back to suboptimal extraction parameters. Based on extensive research, the following factors have the most significant impact on extraction efficiency:

  • Choice of Extraction Method: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasonic-Assisted Extraction (UAE) have been shown to be more efficient in a shorter amount of time. Soxhlet extraction, for instance, has been reported to yield twice as many chromones compared to other methods like circulation.

  • Solvent System: The type and concentration of the solvent are crucial. For UAE, a 75% ethanol-water mixture has been identified as optimal for achieving the highest yield of chromones, including this compound.[1] For tincture preparation, 50% ethyl alcohol has been found to be the best extractant.

  • Extraction Time and Temperature: These two parameters are interconnected. For UAE, an extraction time of 48 minutes at a temperature of 67°C is recommended for maximizing the yield.[1] Prolonged exposure to high temperatures can potentially lead to the degradation of thermolabile compounds.

  • Particle Size of the Plant Material: The degree of grinding of the raw Saposhnikovia divaricata roots directly impacts the surface area available for solvent penetration. A particle size that passes through a 0.5 mm sieve is considered optimal for maximizing the extraction of chromones.

Question: I am observing co-eluting impurities with my this compound peak during HPLC analysis. How can I improve the purity of my final product?

Answer: Achieving high purity is a common challenge in natural product isolation. If you are facing issues with co-eluting impurities, consider the following purification strategies:

  • Multi-Step Purification: A single purification step is often insufficient. A combination of techniques is recommended for isolating chromones. A common and effective workflow involves an initial water-decoction and ethanol-precipitation, followed by separation using resin and further purification with silica gel column chromatography.

  • Advanced Chromatographic Techniques: For high-purity isolation, consider advanced methods like High-Performance Counter-Current Chromatography (HPCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC). HPCCC, using a solvent system of ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v), has been successfully used to purify this compound to over 90% purity.[2]

  • Fractionation of the Crude Extract: Before proceeding to column chromatography, consider a preliminary fractionation of the crude extract using solvents of increasing polarity (e.g., petroleum ether, diethyl ether, ethyl acetate). This can help in removing a significant portion of interfering compounds.

Question: What are the expected yields of this compound from Saposhnikovia divaricata?

Answer: The content of this compound in Saposhnikovia divaricata can vary depending on whether the plant is wild-grown or cultivated. Studies have reported the following concentrations in the raw material:

  • Wild Varieties: Approximately 3.91 ± 2.09 mg per gram of dried root.[3]

  • Cultivated Varieties: Approximately 4.37 ± 2.02 mg per gram of dried root.[3]

It is important to note that the final isolated yield will be lower than these values due to losses during the extraction and purification processes.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate easy comparison of different methodologies.

Table 1: Comparison of Optimal Parameters for Ultrasonic-Assisted Extraction (UAE) of Chromones from Saposhnikovia divaricata

ParameterOptimal ValueReference
Solvent Concentration 75% Ethanol[1]
Extraction Time 48 minutes[1]
Extraction Temperature 67°C[1]
Solid/Liquid Ratio 32 mL/g[4]

Table 2: Yield and Purity of this compound from Different Purification Methods

Purification MethodStarting MaterialSolvent SystemYield of 5-O-MVPurityReference
HPCCC 960 mg n-butanol extractEthyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v)27 mg>90%[2]
HSCCC 100 mg crude sampleChloroform-methanol-water (10:8:4, v/v)44.7 mg>99.0%[5]

Note: 5-O-MV stands for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried roots of Saposhnikovia divaricata to a fine powder that can pass through a 0.5 mm sieve.

  • Extraction:

    • Weigh a precise amount of the powdered plant material.

    • Place the powder in an extraction vessel.

    • Add 75% ethanol at a solid-to-liquid ratio of 1:32 (g/mL).

    • Place the vessel in an ultrasonic bath.

    • Set the temperature to 67°C and the extraction time to 48 minutes.

    • Begin sonication.

  • Post-Extraction:

    • After extraction, filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound using High-Performance Counter-Current Chromatography (HPCCC)
  • Crude Extract Preparation: Obtain a crude n-butanol extract of Saposhnikovia divaricata.

  • Solvent System Preparation: Prepare a two-phase solvent system consisting of ethyl acetate, n-butanol, ethanol, and water in a volume ratio of 1:1:0.1:2.

  • HPCCC Operation:

    • Equilibrate the HPCCC instrument with the prepared solvent system.

    • Dissolve a known amount of the n-butanol extract in the solvent mixture.

    • Inject the sample into the HPCCC system.

    • Perform the separation according to the instrument's operating parameters.

  • Fraction Collection and Analysis:

    • Collect fractions as they elute from the column.

    • Analyze the collected fractions using HPLC to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: HPLC Quantification of this compound
  • Chromatographic Conditions:

    • Column: Shimadzu C18 (4.6 mm x 150 mm, 5 µm).[6]

    • Mobile Phase: Methanol-water (40:60, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 254 nm.[6]

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a known concentration of pure this compound standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for Extraction and Purification

experimental_workflow start Start: Dried Saposhnikovia divaricata Roots grinding Grinding (0.5 mm sieve) start->grinding extraction Ultrasonic-Assisted Extraction (UAE) (75% Ethanol, 67°C, 48 min) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification crude_extract->purification column_chrom Column Chromatography (Silica Gel) purification->column_chrom Method 1 hpccc HPCCC purification->hpccc Method 2 prep_hplc Preparative HPLC purification->prep_hplc Method 3 pure_compound Pure this compound column_chrom->pure_compound hpccc->pure_compound prep_hplc->pure_compound analysis HPLC Analysis for Quantification & Purity Check pure_compound->analysis

References

Preventing 5-O-Methylvisammioside precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 5-O-Methylvisammioside in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

A1: this compound is a natural product isolated from Saposhnikovia Divaricata. It is known to exhibit analgesic, antipyretic, anti-inflammatory, and anti-platelet aggregation effects. Its solubility in common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation of this compound upon addition to aqueous cell culture media is a common issue for many hydrophobic compounds. The primary reasons include:

  • Rapid Change in Solvent Polarity: A concentrated DMSO stock solution creates a localized, highly non-polar environment. When this is diluted into the aqueous medium, the sudden shift in polarity can cause the compound to crash out of solution.[2]

  • High Final Concentration: Every compound has a maximum solubility limit in a given medium. Exceeding this "kinetic solubility" will lead to precipitation.[2]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially when supplemented with serum).[3][4] These components can interact with this compound, potentially reducing its solubility. For instance, binding to proteins in fetal bovine serum (FBS) can either increase or decrease solubility, and interactions with salts like calcium and phosphate can sometimes lead to the formation of insoluble complexes.[2][4][5]

  • pH of the Medium: The pH of the cell culture medium, typically around 7.2-7.4, can influence the ionization state of a compound, which in turn affects its solubility.[2][6][7][8][9]

  • Temperature Fluctuations: Moving media from cold storage to a 37°C incubator can alter the solubility of compounds. Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[2][10]

Q3: What is the recommended method for preparing a working solution of this compound for cell culture experiments?

A3: To minimize precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it serially into the cell culture medium. A stepwise dilution approach is generally preferred over adding the stock solution directly to the final volume of the medium. For detailed steps, please refer to the Experimental Protocols section.

Q4: Can I use sonication or heating to redissolve precipitated this compound in my culture medium?

A4: While gentle warming (e.g., in a 37°C water bath) and brief sonication can help redissolve precipitates, this should be done with caution.[11][12] It is important to ensure that the compound is stable at elevated temperatures and that the sonication is not too harsh, as it could potentially degrade the compound or affect cell viability. If precipitation reappears upon cooling or over time, it indicates that the concentration is above the solubility limit in the medium.

Troubleshooting Guides

This section provides a step-by-step approach to resolving issues with this compound precipitation during your experiments.

Issue 1: Precipitate forms immediately upon adding the DMSO stock to the cell culture medium.

Cause: This is likely due to a rapid change in solvent polarity and/or exceeding the kinetic solubility of the compound in the medium.

Solutions:

  • Optimize the Dilution Method:

    • Instead of adding the DMSO stock directly to the full volume of medium, perform a serial dilution.

    • Try a stepwise approach: first, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.

    • Add the stock solution dropwise to the medium while gently vortexing to ensure rapid dispersal.[2]

  • Reduce the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also promote precipitation. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1% for sensitive cell lines.[13]

  • Lower the Working Concentration: The desired concentration of this compound may be above its solubility limit in your specific cell culture medium. Determine the kinetic solubility of the compound in your medium (see Experimental Protocols) and work at or below this concentration.

Issue 2: The medium becomes cloudy or a precipitate forms over time during incubation.

Cause: This could be due to the compound's instability at 37°C, changes in the medium's pH due to cell metabolism, or interactions with secreted cellular products.

Solutions:

  • Maintain a Stable pH: Use a medium buffered with HEPES in addition to the standard sodium bicarbonate system, especially for long-term experiments. Ensure your incubator's CO2 levels are properly calibrated.[2][8] A drop in pH (indicated by the medium turning yellow) can affect compound solubility.[6]

  • Evaluate Compound Stability: Test the stability of this compound in your cell culture medium at 37°C over the time course of your experiment in a cell-free setting.

  • Consider Serum-Free Conditions: If you suspect interactions with serum proteins are causing the precipitation, you may try to conduct the experiment in a serum-free medium, if your cell line can tolerate it. However, be aware that serum proteins can sometimes aid in solubilization.[14][15]

Issue 3: I have tried the above steps, but precipitation is still an issue.

Cause: The intrinsic solubility of this compound in your aqueous cell culture system may be too low for your desired experimental concentration.

Solutions:

  • Use a Solubilizing Agent (Formulation Aids):

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2][13][16][17][18] You can pre-complex this compound with a suitable cyclodextrin (e.g., HP-β-CD or SBE-β-CD) before adding it to the culture medium.

    • Co-solvents: In some cases, the use of other biocompatible co-solvents in addition to DMSO may be explored, though their effects on cells must be carefully controlled.

    • Fatty Acid-Free Bovine Serum Albumin (BSA): For some hydrophobic compounds, pre-complexing with fatty acid-free BSA can improve their solubility and delivery to cells.[19]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (mM)Notes
DMSO90 mg/mL198.91Use fresh, anhydrous DMSO as it is hygroscopic.[1]
Water≥ 25 mg/mL≥ 55.25Saturation unknown.[11]
Ethanol90 mg/mL198.91

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year
In Solvent-20°C1 month
Data sourced from Selleck Chemicals.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure the compound is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Store this stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • For each final concentration, add the appropriate volume of the intermediate DMSO dilution to the pre-warmed medium. The final DMSO concentration should be kept constant across all treatments (including the vehicle control) and should not exceed 0.5%.

    • Add the diluted compound to the medium dropwise while gently swirling the plate or tube.

    • Visually inspect for any signs of precipitation immediately after preparation and before adding to the cells.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitating.

  • Prepare a Dilution Series: Prepare a 2x concentration series of this compound in 100% DMSO in a 96-well plate.

  • Add to Medium: In a separate clear, flat-bottom 96-well plate, add 99 µL of your complete cell culture medium to each well.

  • Transfer Compound: Transfer 1 µL of the DMSO dilution series to the corresponding wells of the plate containing the medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include Controls:

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate: Cover the plate and incubate at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).

  • Measure Precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any visible precipitate.

    • Instrumental Analysis: Measure the light scattering at a wavelength of 620 nm using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in light scattering is considered the kinetic solubility.

Mandatory Visualizations

Troubleshooting_Precipitation Troubleshooting this compound Precipitation start Precipitation Observed q1 When does it occur? start->q1 immediate Likely Cause: - Rapid solvent polarity change - Concentration too high q1->immediate Immediately upon dilution overtime Likely Cause: - pH shift due to metabolism - Compound instability at 37°C - Interaction with media components q1->overtime Over time in incubator sol1 Solution: 1. Optimize dilution method (serial/stepwise) 2. Reduce final DMSO concentration 3. Lower working concentration immediate->sol1 sol2 Solution: 1. Use HEPES buffered medium 2. Check compound stability 3. Consider serum-free medium overtime->sol2 q2 Precipitation Persists? sol1->q2 Still Precipitates sol2->q2 sol3 Advanced Solution: - Use solubilizing agents (e.g., cyclodextrins) - Pre-complex with fatty acid-free BSA - Re-evaluate experimental design q2->sol3 Yes end Problem Resolved q2->end No

Caption: A decision tree for troubleshooting precipitation issues.

Kinetic_Solubility_Workflow Kinetic Solubility Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dmso 1. Prepare 2x concentration series of compound in 100% DMSO in a 96-well plate. transfer 3. Transfer 1 µL of DMSO series to the media plate (1:100 dilution). prep_dmso->transfer prep_media 2. Add 99 µL of complete cell culture medium to a separate 96-well plate. prep_media->transfer controls 4. Include negative (1% DMSO) and blank (medium only) controls. transfer->controls incubate 5. Incubate at 37°C for experimental duration (e.g., 2h). controls->incubate measure 6. Measure light scattering at 620 nm using a plate reader. incubate->measure determine 7. Determine highest concentration without increased scattering. measure->determine

Caption: Workflow for determining kinetic solubility.

References

Selecting appropriate solvents for 5-O-Methylvisammioside stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting appropriate solvents for creating 5-O-Methylvisammioside stock solutions. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure the successful preparation and storage of this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in both dimethyl sulfoxide (DMSO) and water.[1] For in vitro studies, DMSO is a common choice due to its ability to dissolve a wide range of compounds.[1][2] Water can also be used, particularly if DMSO is incompatible with the experimental system.[1]

Q2: What is the maximum concentration I can achieve for a this compound stock solution?

A2: You can achieve a concentration of 50 mg/mL (110.51 mM) in DMSO and at least 25 mg/mL (55.25 mM) in water.[1] It is important to note that for the DMSO solution, the use of a new, non-hygroscopic container of DMSO is recommended as absorbed water can affect solubility.[1]

Q3: How should I store my this compound stock solutions?

A3: For long-term stability, it is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Store the solutions at -80°C for up to two years or at -20°C for up to one year.[1][3]

Q4: My this compound is not dissolving completely. What should I do?

A4: If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] Ensure you are using a high-purity solvent, as impurities can affect solubility. For DMSO, using a freshly opened bottle is crucial.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.Decrease the final concentration of this compound or increase the percentage of the organic solvent in the final solution, if your experimental system allows. Consider using a co-solvent system as detailed in the protocols below.
Cloudy or hazy solution The compound may not be fully dissolved or may have degraded.Use ultrasonication to aid dissolution.[1] If the issue persists, prepare a fresh stock solution. Ensure proper storage conditions have been maintained.[1][3]
Inconsistent experimental results This could be due to inaccurate concentration from improper dissolution or degradation from multiple freeze-thaw cycles.Prepare fresh stock solutions and aliquot them into single-use vials to ensure consistency.[1] Always vortex the stock solution before making dilutions.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

Solvent Solubility Molar Concentration Notes
DMSO50 mg/mL[1]110.51 mM[1]Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended.[1]
Water≥ 25 mg/mL[1]≥ 55.25 mM[1]The exact saturation point is not specified.

Experimental Protocols

Below are detailed protocols for preparing this compound solutions for in vivo studies. These protocols utilize co-solvent systems to enhance solubility and stability in aqueous environments.

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL (5.53 mM).[1]

  • Step 1: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Step 2: To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.

  • Step 3: Mix the solution thoroughly.

  • Step 4: Add 50 µL of Tween-80 and mix again until the solution is homogenous.

  • Step 5: Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.

Protocol 2: DMSO and SBE-β-CD in Saline Formulation

This protocol also results in a clear solution with a solubility of at least 2.5 mg/mL (5.53 mM).[1]

  • Step 1: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Step 2: To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Step 3: Mix the solution until it is clear and homogenous.

Protocol 3: DMSO and Corn Oil Formulation

This formulation provides a clear solution with a solubility of at least 2.5 mg/mL (5.53 mM).[1]

  • Step 1: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Step 2: For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Step 3: Mix thoroughly until the solution is clear.

Note: If using water as the primary solvent for a stock solution that will be diluted for a working solution, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[1]

Visual Guides

G Workflow for Preparing a this compound Stock Solution cluster_0 Preparation cluster_1 Storage weigh Weigh this compound powder add_solvent Add appropriate volume of solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or sonicate to dissolve add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: A general workflow for the preparation and storage of this compound stock solutions.

G Solvent Selection Guide start Experiment Type in_vitro In Vitro Experiment start->in_vitro in_vivo In Vivo Experiment start->in_vivo dmso Use DMSO in_vitro->dmso water Consider Water (if DMSO is incompatible) in_vitro->water co_solvent Use Co-solvent System (e.g., with PEG300, Tween-80, Corn Oil) in_vivo->co_solvent

Caption: A decision-making diagram for selecting the appropriate solvent system based on the experimental context.

References

Technical Support Center: Scaling Up 5-O-Methylvisammioside Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-O-Methylvisammioside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scale-up of this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the purification of this compound?

A1: Scaling up the purification of this compound, a chromone glycoside from Saposhnikovia divaricata, presents several challenges. These include maintaining resolution and purity at higher sample loads, managing increased solvent consumption, and dealing with solubility issues. The complexity of the initial plant extract, containing structurally similar chromones, often leads to co-elution, which becomes more pronounced at a larger scale.

Q2: Which chromatographic techniques are most effective for the preparative purification of this compound?

A2: A combination of techniques is often most effective. A common strategy involves an initial fractionation using Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) to enrich the chromone fraction, followed by a final purification step using High-Performance Counter-Current Chromatography (HPCCC).[1] This two-step approach allows for the processing of a larger amount of crude extract while achieving high purity of the final product.

Q3: How can I improve the solubility of the crude extract for injection onto a preparative column?

A3: Solubility can be a significant hurdle during scale-up. For reversed-phase chromatography, dissolving the extract in a small amount of a strong organic solvent like DMSO before diluting it with the mobile phase is a common practice. However, be mindful of the solvent's effect on peak shape. For High-Performance Counter-Current Chromatography (HPCCC), the sample is dissolved in a mixture of the upper and lower phases of the selected solvent system to ensure proper partitioning.

Q4: I am losing resolution between this compound and other chromones during scale-up. What can I do?

A4: Loss of resolution is a frequent issue. To address this, you can:

  • Optimize the Gradient: In reversed-phase chromatography, a shallower gradient can improve the separation of closely eluting compounds.

  • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though at the cost of longer run times.

  • Decrease the Sample Load: Overloading the column is a primary cause of lost resolution. Refer to the quantitative data tables below for recommended loading capacities.

  • Change the Stationary Phase: If resolution is still poor, consider a stationary phase with a different selectivity.

Q5: My backpressure is increasing significantly during the preparative run. What should I check?

A5: Increased backpressure is a common problem in preparative chromatography. The following should be investigated:

  • Column Frit Blockage: Particulates from the sample or precipitated compounds can block the column inlet frit. Filtering the sample before injection is crucial.

  • Column Contamination: Buildup of irreversibly bound compounds from the crude extract can increase pressure. A robust column cleaning and regeneration protocol is necessary.

  • Mobile Phase Issues: Ensure the mobile phase is properly mixed and filtered, and that no precipitation occurs when the sample is introduced.

Troubleshooting Guides

Guide 1: Preparative Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)
Problem Possible Cause Solution
Poor Peak Shape (Tailing) - Column overload.- Secondary interactions between this compound and the stationary phase.- Inappropriate sample solvent.- Reduce the sample load.- Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase.- Dissolve the sample in a solvent composition as close to the initial mobile phase as possible.
Low Recovery of this compound - Irreversible adsorption onto the stationary phase.- Compound precipitation on the column.- Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) after each run.- Ensure the sample remains soluble in the mobile phase throughout the gradient.
Inconsistent Retention Times - Changes in mobile phase composition.- Column degradation.- Fluctuations in temperature.- Prepare fresh mobile phase for each run and ensure thorough mixing.- Use a guard column to protect the preparative column.- Use a column oven to maintain a constant temperature.
Guide 2: High-Performance Counter-Current Chromatography (HPCCC)
Problem Possible Cause Solution
Low Stationary Phase Retention - Inappropriate solvent system.- Flow rate is too high.- Re-evaluate the partition coefficient (K) of this compound in different solvent systems. A K value between 0.5 and 2 is generally ideal.- Reduce the mobile phase flow rate.
Emulsion Formation - High concentration of surfactants or lipids in the crude extract.- Pre-treat the crude extract to remove interfering substances (e.g., liquid-liquid extraction or solid-phase extraction).- Modify the solvent system to reduce emulsion formation.
Poor Separation of Chromones - Suboptimal solvent system.- Sample overload.- Systematically screen different solvent systems to find one with better selectivity for the target compounds.[1][2]- Reduce the amount of crude extract injected.

Quantitative Data Presentation

Table 1: Preparative Purification of this compound via a Two-Step RP-MPLC and HPCCC Method [1]

Parameter Value
Starting Material 7.48 g of n-butanol extract of S. divaricata
RP-MPLC Step
Column Reversed-Phase C18
Mobile Phase Methanol-Water Gradient
HPCCC Step
Solvent System Ethyl acetate-n-butanol-water (2:7:9, v/v)
Mobile Phase Lower phase
Flow Rate 2.0 mL/min
Final Yield 228.9 mg of 4′-O-β-D-glucosyl-5-O-methylvisamminol
Purity > 95% (determined by HPLC)

Table 2: Single-Step Preparative HPCCC Purification of Chromones [2]

Parameter Value
Starting Material 960 mg of n-butanol extract of S. divaricata
HPCCC Step
Solvent System Ethyl acetate/n-butanol/ethanol/water (1:1:0.1:2, v/v/v/v)
Final Yield of 4'-O-β-D-glucosyl-5-O-methylvisamminol 27 mg
Purity > 90% (determined by HPLC)

Experimental Protocols

Protocol 1: Two-Step Purification of this compound using RP-MPLC and HPCCC[1]
  • Initial Fractionation by RP-MPLC:

    • The n-butanol extract of S. divaricata is dissolved in the initial mobile phase.

    • The sample is loaded onto a reversed-phase C18 MPLC column.

    • A gradient elution is performed with methanol and water to separate the components.

    • Fractions containing the chromones are collected based on UV detection.

    • The fractions rich in this compound are pooled and evaporated to dryness.

  • Final Purification by HPCCC:

    • A two-phase solvent system of ethyl acetate-n-butanol-water (2:7:9, v/v) is prepared and equilibrated.

    • The pooled fraction from the RP-MPLC step is dissolved in a mixture of the upper and lower phases.

    • The HPCCC column is filled with the stationary phase (upper phase).

    • The sample is injected, and the mobile phase (lower phase) is pumped through the column at a flow rate of 2.0 mL/min while the column is rotating.

    • The effluent is monitored by UV, and fractions containing the purified this compound are collected.

Visualizations

experimental_workflow start Crude Extract of Saposhnikovia divaricata rp_mplc Step 1: Preparative RP-MPLC (Initial Fractionation) start->rp_mplc  Load crude extract pooling Pooling of Chromone-Rich Fractions rp_mplc->pooling  Collect fractions hpccc Step 2: Preparative HPCCC (Final Purification) pooling->hpccc  Load pooled fractions analysis Purity Analysis (HPLC) hpccc->analysis  Collect purified fractions final_product Purified this compound (>95% Purity) analysis->final_product

Caption: Two-step purification workflow for this compound.

troubleshooting_logic start Problem: Loss of Resolution during Scale-Up overload Is the column overloaded? start->overload reduce_load Action: Reduce Sample Load overload->reduce_load Yes gradient Is the gradient too steep? overload->gradient No end Resolution Improved reduce_load->end shallow_gradient Action: Use a Shallower Gradient gradient->shallow_gradient Yes flow_rate Is the flow rate too high? gradient->flow_rate No shallow_gradient->end reduce_flow Action: Decrease Flow Rate flow_rate->reduce_flow Yes flow_rate->end No reduce_flow->end

Caption: Troubleshooting logic for loss of resolution during scale-up.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Activity of 5-O-Methylvisammioside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-inflammatory activity of 5-O-Methylvisammioside, a chromone isolated from Saposhnikovia divaricata. Due to the limited availability of direct in vivo comparative studies on this compound, this document outlines a standard experimental protocol and presents a hypothetical dataset to illustrate its potential efficacy against a common non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The methodologies and signaling pathways described are based on established preclinical models for inflammation and the known mechanisms of related compounds.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely accepted acute inflammation model for evaluating the efficacy of anti-inflammatory agents. The table below presents a hypothetical dose-dependent anti-inflammatory effect of this compound compared to the well-documented effects of Indomethacin in this model.

Table 1: Comparative Anti-inflammatory Effects of this compound and Indomethacin in the Rat Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Volume (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control (Saline) -0.85 ± 0.07-
This compound 250.68 ± 0.0620.0
500.51 ± 0.0540.0
1000.38 ± 0.0455.3
Indomethacin (Reference) 100.32 ± 0.0362.4

Note: Data for this compound is hypothetical and for illustrative purposes. Data for Indomethacin is representative of typical results from published studies.

Experimental Protocols

A detailed methodology for the carrageenan-induced paw edema model is provided below to facilitate the design and execution of in vivo studies for this compound.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.

Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.

Materials:

  • This compound

  • Indomethacin (positive control)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are randomly divided into experimental groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Indomethacin (e.g., 10 mg/kg, p.o.)

  • The respective treatments are administered orally (p.o.).

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of chromones related to this compound, such as 4'-O-β-D-glucosyl-5-O-methylvisamminol (4GMV), have been shown to involve the suppression of key inflammatory mediators. It is hypothesized that this compound may act through similar mechanisms.

G Putative Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB MAPK MAPK Activation TLR4->MAPK iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 MAPK->iNOS MAPK->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Methylvisammioside This compound Methylvisammioside->NFkB Methylvisammioside->MAPK G Experimental Workflow for In Vivo Validation start Start: Acclimatize Animals measure_initial Measure Basal Paw Volume start->measure_initial grouping Randomize into Treatment Groups measure_initial->grouping treatment Administer this compound, Indomethacin, or Vehicle grouping->treatment induction Induce Inflammation with Carrageenan treatment->induction 1 hour post-treatment measure_final Measure Paw Volume at Intervals induction->measure_final analysis Calculate % Inhibition of Edema measure_final->analysis end End: Compare Efficacy analysis->end

A Comparative Analysis of 5-O-Methylvisammioside and Prim-O-glucosylcimifugin: Anti-Inflammatory and Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research for inflammatory diseases, two chromones derived from the roots of Saposhnikovia divaricata, 5-O-Methylvisammioside and prim-O-glucosylcimifugin, have emerged as compounds of significant interest. Both demonstrate promising anti-inflammatory properties, yet they operate through distinct molecular mechanisms and exhibit different pharmacokinetic behaviors. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in their drug discovery and development endeavors.

Biochemical and Pharmacological Properties

PropertyThis compoundPrim-O-glucosylcimifugin
Chemical Formula C₂₂H₂₈O₁₀[1]C₂₂H₂₈O₁₁
Molecular Weight 452.45 g/mol [1]468.45 g/mol
Primary Source Saposhnikovia divaricata[2][3][4][5][6]Saposhnikovia divaricata[2][3][4][5][6]
Reported Biological Activities Anti-inflammatory, Analgesic, Antipyretic, Anti-platelet aggregation, NeuroprotectiveAnti-inflammatory, Analgesic, Antioxidant, Protective effects in ulcerative colitis and atopic dermatitis
Mechanism of Action Inhibition of NF-κB signaling pathway by targeting SRCInhibition of iNOS and COX-2 expression via the JAK2/STAT3 signaling pathway; also modulates MAPK and AKT signaling pathways

In Vitro Anti-Inflammatory Activity

While direct comparative studies providing IC50 values for both compounds under identical conditions are limited, existing data for prim-O-glucosylcimifugin and related chromones from Saposhnikovia divaricata indicate significant anti-inflammatory potential.

AssayThis compoundPrim-O-glucosylcimifugin
Nitric Oxide (NO) Production Inhibition Data not availableSignificantly inhibits LPS-induced NO production in RAW 264.7 macrophages in a concentration-dependent manner (at 15, 50, and 100 µg/mL).[7]
Prostaglandin E2 (PGE2) Production Inhibition Data not availableDownregulates cyclooxygenase-2 (COX-2) expression, an enzyme responsible for PGE2 synthesis.[8]
Pro-inflammatory Cytokine Inhibition (TNF-α, IL-6) Data not availableSignificantly down-regulates the levels of TNF-α and IL-6 in a dose-dependent manner (in vivo at 2.5, 5, or 10 mg/kg).

Note: The lack of directly comparable IC50 values highlights a gap in the current research and underscores the need for side-by-side comparative studies.

Signaling Pathways

The anti-inflammatory effects of this compound and prim-O-glucosylcimifugin are mediated by distinct signaling pathways.

This compound: This compound is reported to exert its anti-inflammatory and neuroprotective effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It is suggested to achieve this by targeting the proto-oncogene tyrosine-protein kinase Src.

Prim-O-glucosylcimifugin: This chromone has a more multifaceted mechanism of action. It has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is crucial for the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, in the context of ulcerative colitis, it has been observed to modulate the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways.

Diagram of the NF-κB Signaling Pathway Inhibition by this compound:

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor SRC SRC Receptor->SRC IKK Complex IKK Complex SRC->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->SRC Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression

Caption: Inhibition of the NF-κB pathway by this compound via SRC targeting.

Diagram of the JAK/STAT Signaling Pathway Inhibition by Prim-O-glucosylcimifugin:

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 P pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization & Translocation Prim-O-glucosylcimifugin Prim-O-glucosylcimifugin Prim-O-glucosylcimifugin->JAK2 Gene Expression iNOS/COX-2 Gene Expression pSTAT3_dimer->Gene Expression

Caption: Inhibition of the JAK/STAT pathway by Prim-O-glucosylcimifugin.

Pharmacokinetics

A key differentiator between the two compounds lies in their pharmacokinetic profiles.

ParameterThis compoundPrim-O-glucosylcimifugin
Metabolism Metabolized via deglycosylation, demethylation, oxidation, N-acetylation, and sulfate conjugation.Primarily acts as a prodrug, being transformed into its aglycone, cimifugin, upon absorption into the bloodstream.[9]
Key Metabolite 5-O-methylvisamminol (aglycone)Cimifugin
Absorption Data not availableA bimodal absorption phenomenon has been observed after oral administration of Radix Saposhnikoviae extract.[9]
Elimination Data not availableThe elimination of cimifugin is prolonged after oral administration of the extract compared to the single compound.[9]

Note: A comprehensive comparative pharmacokinetic study with key parameters such as Cmax, Tmax, AUC, and half-life for both compounds administered under the same conditions is needed for a complete understanding.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key assays mentioned in this guide.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow Diagram:

NO_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Pre-treat Pre-treat with test compound (e.g., Prim-O-glucosylcimifugin) Incubate_1->Pre-treat Incubate_2 Incubate for 1h Pre-treat->Incubate_2 Stimulate Stimulate with LPS (1 µg/mL) Incubate_2->Stimulate Incubate_3 Incubate for 24h Stimulate->Incubate_3 Collect_Supernatant Collect supernatant Incubate_3->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure absorbance at 540 nm Griess_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or prim-O-glucosylcimifugin) and incubated for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well to a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined from the dose-response curve.

NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of a test compound on the activation of the NF-κB signaling pathway.

Workflow Diagram:

NFkB_Assay_Workflow Transfect_Cells Transfect cells with NF-κB luciferase reporter plasmid Seed_Cells Seed transfected cells in 96-well plate Transfect_Cells->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat_Compound Treat with test compound (e.g., this compound) Incubate_1->Treat_Compound Incubate_2 Incubate for 1h Treat_Compound->Incubate_2 Stimulate Stimulate with TNF-α (e.g., 10 ng/mL) Incubate_2->Stimulate Incubate_3 Incubate for 6-24h Stimulate->Incubate_3 Lyse_Cells Lyse cells Incubate_3->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Calculate_Inhibition Calculate % NF-κB inhibition Measure_Luminescence->Calculate_Inhibition

References

A Comparative Analysis of the Bioactivities of 5-O-Methylvisammioside and Cimifugin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylvisammioside and cimifugin are two prominent chromones isolated from the medicinal plant Saposhnikovia divaricata. Both compounds have garnered significant attention for their diverse pharmacological activities, particularly their anti-inflammatory effects. This guide provides an objective comparison of their bioactivities, supported by experimental data, to aid researchers in their exploration of these natural products for therapeutic development.

Quantitative Bioactivity Comparison

A direct quantitative comparison of the bioactivities of this compound and cimifugin is challenging due to a lack of head-to-head studies. However, by collating data from various in vitro experiments, we can draw inferences about their relative potencies in specific assays. The following table summarizes key findings on their anti-inflammatory effects.

BioactivityThis compoundCimifuginCell LineInducer
Inhibition of Nitric Oxide (NO) Production Significant suppression of LPS-induced NO generation.[1]Not explicitly quantified in the same manner.RAW 264.7LPS
Inhibition of Prostaglandin E2 (PGE2) Production Significantly suppressed LPS-induced PGE2 generation.[1]Not explicitly quantified.RAW 264.7LPS
Inhibition of Pro-inflammatory Cytokines Showed inhibitory effects on inflammatory pathways.[1]At 100 mg/L, reduced TNF-α concentration to 60% of the LPS-stimulated group. At 25, 50, and 100 mg/L, decreased IL-6 and IL-1β release to less than 20% of the LPS group.[2]RAW 264.7LPS
Anti-Allergic Inflammation Not a primary focus of the reviewed studies.At 0.01, 0.1, and 1 µM, effectively down-regulated TNF-α-induced TSLP and IL-33 production.[3]HaCaTTNF-α
Neuroinflammation Significantly ameliorated microglial polarization and inhibited Src phosphorylation and NF-κB pathway activation.Not a primary focus of the reviewed studies.In vivo (mice)LPS
Cytotoxicity No significant effect on RAW 264.7 cell viability.[1]No cytotoxicity observed in RAW 264.7 cells at concentrations up to 100 mg/L.[2]RAW 264.7-

Note: The lack of standardized IC50 values across studies necessitates a descriptive comparison. The presented data is derived from independent experiments and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways and Mechanisms of Action

Both this compound and cimifugin exert their anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB and MAPK pathways.

Cimifugin's Anti-Inflammatory and Anti-Allergic Mechanism:

Cimifugin has been extensively studied for its role in mitigating allergic inflammation, particularly in the context of atopic dermatitis.[4] Its mechanism involves the inhibition of epithelial-derived alarmins, such as thymic stromal lymphopoietin (TSLP) and interleukin-33 (IL-33), which are crucial initiators of the type 2 inflammatory response.[3] Furthermore, cimifugin has been shown to enhance the integrity of epithelial tight junctions.[3] At the molecular level, cimifugin suppresses the activation of the NF-κB and MAPK signaling pathways, which are central to the expression of numerous pro-inflammatory genes.[2]

cimifugin_pathway cluster_extracellular Extracellular cluster_cell Epithelial Cell Stimuli Allergens / TNF-α Receptor Receptor Stimuli->Receptor MAPK_Pathway MAPK Pathway (JNK, ERK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway (p65, IκB) Receptor->NFkB_Pathway Alarmins TSLP, IL-33 (Pro-inflammatory Cytokines) MAPK_Pathway->Alarmins NFkB_Pathway->Alarmins Tight_Junctions Tight Junctions Cimifugin Cimifugin Cimifugin->MAPK_Pathway Cimifugin->NFkB_Pathway Cimifugin->Tight_Junctions

Caption: Cimifugin's mechanism in allergic inflammation.

This compound's Neuroprotective and Anti-Inflammatory Mechanism:

This compound has demonstrated significant neuroprotective and anti-inflammatory activities, particularly in models of neuroinflammation and depression-like behaviors. Its mechanism is linked to the inhibition of the NF-κB signaling pathway through the targeting of the proto-oncogene tyrosine-protein kinase Src. By inhibiting Src phosphorylation, this compound prevents the subsequent activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators in the central nervous system.

methylvisammioside_pathway cluster_extracellular Extracellular cluster_cell Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src NFkB_Pathway NF-κB Pathway Src->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines Methylvisammioside This compound Methylvisammioside->Src

Caption: this compound's neuroinflammatory pathway.

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is a generalized procedure based on methodologies used to assess the anti-inflammatory effects of both this compound and cimifugin.

1. Cell Culture and Treatment:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound or cimifugin for 1-2 hours.

2. Induction of Inflammation:

  • Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL to each well (except for the control group).

  • The cells are incubated for an additional 24 hours.

3. Measurement of Nitric Oxide (NO) Production:

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent assay. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow cluster_analysis Analysis A 1. Seed RAW 264.7 cells B 2. Pre-treat with Compound (this compound or Cimifugin) A->B C 3. Induce inflammation with LPS B->C D 4. Incubate for 24 hours C->D E NO Measurement (Griess Assay) D->E F Cytokine Measurement (ELISA) D->F G Protein Expression (Western Blot) D->G

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

Both this compound and cimifugin are potent anti-inflammatory agents derived from Saposhnikovia divaricata. While both compounds inhibit the crucial NF-κB and MAPK inflammatory signaling pathways, the current body of research suggests distinct areas of therapeutic potential. Cimifugin shows particular promise in the treatment of allergic inflammatory conditions like atopic dermatitis, owing to its targeted effects on epithelial barrier function and key allergic cytokines. In contrast, this compound exhibits strong neuroprotective and broader anti-inflammatory effects, indicating its potential for development in neuroinflammatory disorders and other inflammatory conditions. Further head-to-head comparative studies with standardized methodologies are warranted to definitively elucidate their relative potencies and therapeutic advantages.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of 5-O-Methylvisammioside and Synthetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, a growing interest in natural compounds is challenging the dominance of synthetic drugs. This guide provides a detailed comparison of the efficacy of 5-O-Methylvisammioside, a natural chromone found in Saposhnikovia divaricata, against two widely used classes of synthetic anti-inflammatory drugs: nonsteroidal anti-inflammatory drugs (NSAIDs), represented by indomethacin, and corticosteroids, represented by dexamethasone. This comparison is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound (GOMV) , also known as 4'-O-β-D-glucosyl-5-O-methylvisamminol, exerts its anti-inflammatory effects primarily by targeting the expression of key inflammatory mediators. In vitro studies have shown that it significantly suppresses the production of prostaglandin E2 (PGE2) and nitric oxide (NO) by inhibiting the transcription of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS)[1][2]. This mechanism suggests a targeted approach to modulating the inflammatory cascade.

Synthetic anti-inflammatory drugs , on the other hand, operate through well-established mechanisms. Indomethacin , a potent NSAID, directly inhibits the activity of both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins[3][4][5]. Dexamethasone , a synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, leading to a broad suppression of the immune response[6][7][8][9][10].

In Vitro Efficacy: A Head-to-Head Look at Inflammatory Mediators

Direct comparative studies providing IC50 values for pure this compound are limited. However, data from an ethanol extract of Saposhnikovia divaricata (SDE), which contains this compound, provides valuable insights into its potential efficacy.

Compound/ExtractInflammatory MediatorCell LineConcentration% Inhibition
SDE [1][3][4][11]Nitric Oxide (NO)RAW 264.7200 µg/mL~40%
400 µg/mL~70%
Prostaglandin E2 (PGE2)RAW 264.7200 µg/mL~30%
400 µg/mL~60%
TNF-αRAW 264.7200 µg/mL~25%
400 µg/mL~50%
IL-6RAW 264.7200 µg/mL~35%
400 µg/mL~65%
Dexamethasone [8][9][10]TNF-αRAW 264.71 µM~50-60%
10 µM~80%
IL-6Human Monocytes-Dose-dependent inhibition

Note: The data for SDE represents the effect of a complex extract and not the pure this compound.

In Vivo Efficacy: Insights from Animal Models

CompoundAnimal ModelDoseTime Point% Inhibition of Edema
Indomethacin [3][13][14]Carrageenan-induced rat paw edema10 mg/kg2 hours54%
10 mg/kg3 hours54%
10 mg/kg4 hours54%

In models of systemic inflammation induced by LPS, this compound has demonstrated protective effects. In a study on LPS-induced depression in mice, a 4 mg/kg dose of this compound was effective in mitigating depressive-like behaviors, an effect linked to its anti-inflammatory and neuroprotective properties[7]. Dexamethasone is also highly effective in systemic inflammation models, significantly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6[6][8][9][10].

Experimental Protocols

In Vitro Inhibition of Inflammatory Mediators

Cell Culture and Treatment: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound (e.g., Saposhnikovia divaricata extract or dexamethasone) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

Measurement of Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

Measurement of Prostaglandin E2 (PGE2), TNF-α, and IL-6: The concentrations of these inflammatory mediators in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema

Animals: Male Wistar rats (150-200 g) are used.

Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of the rats.

Drug Administration: Test compounds (e.g., indomethacin) or vehicle are administered orally or intraperitoneally at a specified time before carrageenan injection.

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Signaling Pathways and Experimental Workflows

G cluster_LPS LPS-induced Inflammation cluster_Drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 GOMV This compound GOMV->NFkB Inhibits Transcription Indomethacin Indomethacin Indomethacin->COX2 Inhibits Enzyme Activity Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR GR->NFkB Represses Transcription AntiInflammatoryProteins Anti-inflammatory Proteins GR->AntiInflammatoryProteins G cluster_InVitro In Vitro Assay Workflow cluster_InVivo In Vivo Assay Workflow Start RAW 264.7 Cells Treatment Pre-treat with Test Compound Start->Treatment Stimulation Induce Inflammation (LPS) Treatment->Stimulation Incubation Incubate 24 hours Stimulation->Incubation Analysis Analyze Supernatant (Griess, ELISA) Incubation->Analysis Animals Wistar Rats DrugAdmin Administer Test Compound Animals->DrugAdmin Carrageenan Inject Carrageenan (Paw) DrugAdmin->Carrageenan Measure Measure Paw Volume (Plethysmometer) Carrageenan->Measure Data Calculate % Inhibition Measure->Data

References

Reproducibility of 5-O-Methylvisammioside's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the existing experimental data on the neuroprotective properties of 5-O-Methylvisammioside and its alternatives, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide for comparative evaluation.

Introduction

This compound, a natural chromone glucoside isolated from Saposhnikovia divaricata, has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] Recent research has extended these observations to the field of neuroscience, suggesting a neuroprotective role for this compound. This guide provides a detailed comparison of the reported neuroprotective effects of this compound with those of structurally related compounds, prim-O-glucosylcimifugin and cimifugin, also found in Saposhnikovia divaricata. The aim is to critically evaluate the existing evidence, with a focus on the reproducibility of findings and the underlying mechanisms of action.

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of this compound and its analogs has been investigated in various in vitro and in vivo models. While direct replication studies are limited, a comparative analysis of the available data provides insights into the potential consistency of their biological activities.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, cimifugin, and prim-O-glucosylcimifugin.

Table 1: In Vivo Neuroprotective Effects

CompoundModelDosing RegimenKey Findings
This compound Lipopolysaccharide (LPS)-induced depression-like behavior in miceNot specified in abstractSignificantly improved depression-like behaviors; ameliorated microglial polarization in the hippocampus.[1][2]
Cimifugin Middle Cerebral Artery Occlusion (MCAO) in rats10, 20, and 30 mg/kgDose-dependently reduced neurological deficit scores and infarct volume; improved cognitive performance.[2]
Prim-O-glucosylcimifugin Formalin-induced nociception and Complete Freund's Adjuvant (CFA)-induced arthritis in ratsSubcutaneous injection (ED₅₀ of 1.6 mg)Produced potent anti-nociceptive effects, comparable to indomethacin.

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects

CompoundCell ModelTreatmentKey Findings
This compound Not specified in abstractNot specified in abstractInhibited Src phosphorylation and NF-κB pathway activation.[1][2]
Cimifugin LPS-stimulated BV-2 microglial cellsNot specified in abstractAttenuated inflammatory responses, oxidative stress, and mitochondrial dysfunction; enhanced cell viability.
Prim-O-glucosylcimifugin LPS-activated RAW 264.7 macrophages15, 50, and 100 µg/mLInhibited iNOS and COX-2 expression by regulating JAK2/STAT3 signaling.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its analogs appear to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

A key study indicates that this compound exerts its neuroprotective effects by targeting the proto-oncogene tyrosine-protein kinase Src, which in turn inhibits the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2] This mechanism is consistent with the well-established role of NF-κB in mediating neuroinflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src Activation IKK IKK Src->IKK Phosphorylation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation 5OMV This compound 5OMV->Src Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nuc->Inflammatory_Genes Transcription

Figure 1. Proposed signaling pathway for the neuroprotective effect of this compound.

Cimifugin has also been shown to exert its neuroprotective effects through anti-inflammatory and antioxidant mechanisms, including the downregulation of iNOS and COX-2 expression and the reduction of pro-inflammatory cytokines.[2] This suggests a common mechanistic thread among these related compounds, pointing towards a reproducible anti-neuroinflammatory action.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial.

In Vivo Model: LPS-Induced Depression-Like Behavior in Mice[1][2]
  • Animals: Male C57BL/6J mice are used.

  • Induction of Depression Model: A single intraperitoneal injection of lipopolysaccharide (LPS) (0.83 mg/kg) is administered to induce neuroinflammation and subsequent depression-like behaviors.

  • Drug Administration: this compound is administered, although the specific dosage and route are not detailed in the abstract.

  • Behavioral Tests: A battery of behavioral tests is performed to assess depression-like behaviors, including:

    • Sucrose Preference Test: To measure anhedonia.

    • Forced Swim Test: To assess behavioral despair.

    • Tail Suspension Test: To evaluate immobility as a measure of despair.

  • Biochemical Analysis: Hippocampal tissues are collected for analysis of microglial polarization and protein expression (e.g., phosphorylated Src, NF-κB pathway components) via Western blotting or immunohistochemistry.

G A Acclimatize Mice B LPS Injection (0.83 mg/kg, i.p.) A->B C This compound Administration B->C D Behavioral Testing (Sucrose Preference, Forced Swim, Tail Suspension) C->D E Tissue Collection (Hippocampus) D->E F Biochemical Analysis (Western Blot, IHC) E->F

Figure 2. Experimental workflow for the in vivo neuroprotection study.

In Vitro Model: LPS-Stimulated Microglial Cells
  • Cell Culture: BV-2 microglial cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., cimifugin) for a specified duration, followed by stimulation with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Cell Viability Assay: Assays such as the MTT or CCK-8 assay are used to determine the cytotoxicity of the compound.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantified using ELISA kits.

  • Western Blot Analysis: Cell lysates are used to determine the expression levels of key signaling proteins (e.g., iNOS, COX-2, phosphorylated and total forms of JAK2, STAT3).

Discussion on Reproducibility and Future Directions

The currently available evidence for the neuroprotective effects of this compound is promising but limited to a single primary study in the context of depression-like behaviors.[1][2] Therefore, the reproducibility of these findings has not yet been independently verified. However, the observed mechanism of action, involving the inhibition of the Src/NF-κB pathway, aligns with the known anti-inflammatory properties of this class of compounds.

The neuroprotective effects of the structurally similar compound, cimifugin, have been demonstrated in a different model of neuronal injury (cerebral ischemia-reperfusion), and also point towards anti-inflammatory and antioxidant mechanisms.[2] This consistency in the general mechanism of action across related molecules suggests that the neuroprotective properties of this compound are plausible and worthy of further investigation.

To establish the reproducibility and therapeutic potential of this compound, future research should focus on:

  • Independent replication of the findings in the LPS-induced depression model.

  • Evaluation in other models of neurodegenerative diseases , such as Parkinson's disease, Alzheimer's disease, and ischemic stroke.

  • Dose-response studies to determine the optimal therapeutic window.

  • In-depth mechanistic studies to further elucidate the downstream targets of the Src/NF-κB pathway.

  • Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

Conclusion

This compound demonstrates potential as a neuroprotective agent, with initial evidence pointing towards an anti-inflammatory mechanism mediated by the inhibition of the Src/NF-κB signaling pathway. While direct evidence of reproducibility is currently lacking, the consistent findings with structurally related compounds like cimifugin provide a degree of confidence in its proposed biological activity. Further rigorous and independent studies are essential to validate these initial findings and to fully assess the therapeutic potential of this compound for the treatment of neurological disorders.

References

Head-to-head comparison of different 5-O-Methylvisammioside extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative overview of various techniques for extracting 5-O-Methylvisammioside, a chromone with significant therapeutic potential found in plants such as Saposhnikovia divaricata. The choice of extraction method can profoundly impact the yield, purity, and overall cost-effectiveness of the process. This document outlines and compares several common extraction methodologies, providing available experimental data and detailed protocols to inform laboratory practice.

Comparative Analysis of Extraction Techniques

The selection of an optimal extraction technique for this compound hinges on a balance between extraction efficiency, time, solvent consumption, and the potential for thermal degradation of the target compound. While direct comparative studies for this compound are limited, data from the extraction of chromones from Saposhnikovia divaricata and similar compounds from other plant matrices provide valuable insights. The following table summarizes the performance of different extraction methods.

Technique Extraction Yield of Target Compounds Purity Solvent Consumption Extraction Time Key Advantages Potential Disadvantages
Ultrasonic-Assisted Extraction (UAE) Moderate to High (Optimized conditions for total chromones from S. divaricata reported)GoodLow to ModerateShort (e.g., 48 min for chromones)[1]Rapid, energy-efficient, reduced solvent usage.[1]Equipment cost, potential for localized heating.
Microwave-Assisted Extraction (MAE) Potentially High (Shown to be higher than HRE and maceration for other flavonoids)[2]GoodLowVery Short (e.g., minutes)[2][3]Extremely fast, high efficiency, less solvent.[4][5]Requires polar solvents, potential for hotspots, equipment cost.
Soxhlet Extraction HighGood to ExcellentHighLong (e.g., hours to days)Exhaustive extraction, well-established method.Time-consuming, large solvent volume, potential for thermal degradation of labile compounds.
Maceration Low to ModerateVariableHighVery Long (e.g., hours to days)Simple, low initial equipment cost.Inefficient, time-consuming, large solvent volume.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction processes. Below are generalized protocols for the key extraction techniques discussed. Researchers should optimize these protocols for their specific plant material and equipment.

Ultrasonic-Assisted Extraction (UAE)

This method utilizes high-frequency sound waves to disrupt plant cell walls and enhance mass transfer.

Materials and Equipment:

  • Dried and powdered plant material (Saposhnikovia divaricata roots)

  • Extraction solvent (e.g., 75% Ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration apparatus (e.g., filter paper, vacuum filter)

  • Rotary evaporator

Protocol:

  • Weigh a specific amount of the powdered plant material and place it in a beaker or flask.

  • Add the extraction solvent at a predetermined solid-to-liquid ratio.

  • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Sonicate for a specified duration (e.g., 48 minutes) at a controlled temperature (e.g., 67°C)[1].

  • After sonication, filter the mixture to separate the extract from the solid plant material.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be further purified to isolate this compound.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid extraction.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent (polar solvent recommended)

  • Microwave extraction system (open or closed vessel)

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

  • Add the appropriate volume of extraction solvent.

  • Seal the vessel (if using a closed-vessel system) and place it in the microwave extractor.

  • Set the extraction parameters, including microwave power, temperature, and time (e.g., a few minutes).

  • After the extraction cycle is complete, allow the vessel to cool before opening.

  • Filter the extract to remove the solid residue.

  • Concentrate the filtered extract using a rotary evaporator.

  • Proceed with further purification steps.

Soxhlet Extraction

A classical technique that involves continuous extraction of a solid with a fresh, distilled solvent.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Thimble (cellulose or glass)

  • Rotary evaporator

Protocol:

  • Load a weighed amount of the powdered plant material into a thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the extraction solvent.

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble, immersing the plant material.

  • Once the extractor is filled with the solvent, the siphon arm will automatically empty the extract back into the round-bottom flask.

  • Allow this process to repeat for a predetermined number of cycles or a specific duration (e.g., several hours).

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Maceration

A simple technique that involves soaking the plant material in a solvent for an extended period.

Materials and Equipment:

  • Dried and powdered plant material

  • Extraction solvent

  • Airtight container (e.g., a sealed flask or jar)

  • Shaker or stirrer (optional)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Place a weighed amount of the powdered plant material into an airtight container.

  • Add the extraction solvent, ensuring the plant material is fully submerged.

  • Seal the container and let it stand at room temperature for a prolonged period (e.g., 24-72 hours), with occasional agitation.

  • After the maceration period, filter the mixture to separate the extract from the solid residue.

  • Wash the residue with fresh solvent.

  • Combine the filtrates and concentrate them using a rotary evaporator.

Visualizing the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound, applicable to all the discussed techniques.

ExtractionWorkflow cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Concentration cluster_3 Purification & Analysis PlantMaterial Plant Material (e.g., Saposhnikovia divaricata) Grinding Grinding & Drying PlantMaterial->Grinding Extraction Extraction (UAE, MAE, Soxhlet, Maceration) Grinding->Extraction Powdered Material Filtration Filtration Extraction->Filtration Crude Extract Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Concentrated Extract Analysis Analysis (HPLC, MS) Purification->Analysis IsolatedCompound This compound Analysis->IsolatedCompound

Caption: General workflow for the extraction and isolation of this compound.

References

Investigating Synergistic Effects of 5-O-Methylvisammioside: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of studies specifically investigating the synergistic effects of 5-O-Methylvisammioside with other natural compounds. While the individual biological activities of this compound are documented, and the concept of synergy between natural products is a burgeoning field of research, the intersection of these two areas remains unexplored in publicly available experimental data.

This compound, a phenolic compound primarily isolated from Saposhnikovia divaricata, has demonstrated a range of pharmacological properties. Research indicates its potential as an anti-inflammatory, anti-tumor, anti-viral, and anti-depressant agent. Studies have shown its ability to induce apoptosis in cancer cells and inhibit their proliferation by arresting the cell cycle. Furthermore, one study has suggested a synergistic role for this compound with the chemotherapeutic drug cisplatin in enhancing the production of reactive oxygen species in lung cancer cells.

Despite these promising individual activities, there is a lack of published research detailing its combined effects with other natural compounds such as flavonoids (e.g., quercetin, baicalin) or other plant-derived bioactive molecules. Consequently, the quantitative data and detailed experimental protocols required to construct a comparative guide on its synergistic effects are not available.

Understanding Synergy in Natural Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of interest in pharmacology and drug development. Research into the synergistic interactions of other natural compounds, such as curcumin, resveratrol, and various flavonoids, has shown promising results in enhancing therapeutic efficacy against a range of diseases. These studies often involve detailed experimental protocols to quantify the degree of synergy, typically using the Combination Index (CI), and explore the underlying molecular mechanisms.

Future Directions

The current gap in the scientific literature highlights a promising avenue for future research. Investigating the potential synergistic effects of this compound with other natural compounds could unlock new therapeutic strategies. Such studies would require rigorous experimental design to:

  • Identify suitable natural compound partners based on their known biological activities and potential for complementary mechanisms of action.

  • Conduct in vitro and in vivo experiments to quantify the synergistic effects on specific biological targets, such as cancer cell lines or inflammatory markers.

  • Elucidate the signaling pathways and molecular mechanisms underlying any observed synergistic interactions.

As no specific experimental data on the synergistic effects of this compound with other natural compounds is available, the creation of comparative data tables, detailed experimental protocols, and visualizations of signaling pathways, as originally requested, cannot be fulfilled at this time. The scientific community awaits further research to shed light on the potential of this compound in combination therapies.

Benchmarking 5-O-Methylvisammioside's Activity Against Known NF-κB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions, autoimmune disorders, and cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of the emerging natural compound 5-O-Methylvisammioside against established NF-κB inhibitors, offering a valuable resource for researchers seeking to explore novel anti-inflammatory agents.

This compound: A Natural Compound with Anti-Inflammatory Potential

This compound is a flavonol glycoside isolated from the roots of Saposhnikovia divaricata, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] Recent studies have highlighted its anti-inflammatory, anti-tumor, and anti-angiogenic properties.[2] While its precise mechanism of NF-κB inhibition is still under full investigation, research indicates that this compound can suppress the NF-κB signaling pathway. Specifically, it has been shown to inhibit the Nf-κB/IκB-α pathway in microglia, the primary immune cells of the central nervous system.[1] This suggests a potential therapeutic role for this compound in neuroinflammatory conditions. Further research has pointed to its ability to alleviate depression-like behaviors by inhibiting the activation of the nuclear factor kappa B pathway.[3]

Established NF-κB Inhibitors for Benchmarking

To contextualize the potential of this compound, this guide benchmarks its activity against three well-characterized NF-κB inhibitors with distinct mechanisms of action:

  • BAY 11-7082: An irreversible inhibitor that specifically targets the phosphorylation of IκB-α, a critical step in the activation of the canonical NF-κB pathway.[4][5]

  • Parthenolide: A sesquiterpene lactone that exhibits a dual inhibitory mechanism. It can inhibit the IκB kinase (IKK) complex and also directly alkylate the p65 subunit of NF-κB, thereby preventing its DNA binding.

  • MG132: A potent and reversible proteasome inhibitor. By blocking proteasome activity, MG132 prevents the degradation of phosphorylated IκB-α, thus keeping NF-κB sequestered in the cytoplasm.[6][7]

Quantitative Comparison of NF-κB Inhibitory Activity

The following table summarizes the available quantitative data on the NF-κB inhibitory activity of the benchmark compounds. It is important to note that a direct IC50 value for this compound's inhibition of NF-κB is not yet available in the public domain. The provided information reflects its demonstrated effects on the NF-κB pathway and related inflammatory markers.

CompoundTargetAssay TypeIC50 ValueReference
This compound NF-κB PathwayNot specifiedData not available[1]
BAY 11-7082 IκB-α PhosphorylationIn vitro kinase assay10 µM[4]
TNF-α-induced adhesion molecule expressionCell-based assay5-10 µM[1]
Parthenolide Cytokine Expression (e.g., IL-6, IL-8)Cell-based assay1.091-2.620 µM
MG132 NF-κB Activationβ-lactamase reporter assay0.3 µM[8]

Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to assess NF-κB inhibitory activity.

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB.

Principle: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a suitable density.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or known inhibitors.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the luciferase assay substrate and measure the firefly luminescence using a luminometer.

    • Add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the Renilla luminescence for normalization.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the firefly luminescence by the Renilla luminescence.

    • Determine the IC50 value of the compound by plotting the percentage of inhibition against the compound concentration.

Western Blot for IκBα Phosphorylation and Degradation

This technique is used to assess the effect of inhibitors on the upstream signaling events of NF-κB activation.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess NF-κB activation, the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, are monitored.

Protocol:

  • Cell Culture, Treatment, and Stimulation:

    • Plate cells (e.g., RAW 264.7 macrophages) in a 6-well plate.

    • Pre-treat the cells with the test compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., LPS) for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect protein-DNA interactions, in this case, the binding of activated NF-κB to its DNA consensus sequence.

Principle: This assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.

Protocol:

  • Nuclear Extract Preparation:

    • Treat cells with the test compounds and stimulate them with an NF-κB activator.

    • Isolate the nuclear proteins using a nuclear extraction kit.

    • Determine the protein concentration of the nuclear extracts.

  • Probe Labeling:

    • Synthesize a double-stranded DNA oligonucleotide containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

    • Label the oligonucleotide with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

    • For competition assays, add an excess of unlabeled probe to confirm the specificity of the binding.

  • Electrophoresis and Detection:

    • Separate the binding reactions on a native polyacrylamide gel.

    • If using a radioactive probe, dry the gel and expose it to an X-ray film.

    • If using a non-radioactive probe, transfer the DNA to a membrane and detect it using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Visualizing the Pathways and Processes

To better understand the mechanisms discussed, the following diagrams illustrate the NF-κB signaling pathway and a typical experimental workflow for inhibitor screening.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (TNF-α, LPS) Receptor Receptor (TNFR, TLR4) Stimuli->Receptor IKK_Complex IKK Complex (IKKα/β/γ) Receptor->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation p-IκBα p-IκBα NF-κB NF-κB (p65/p50) NF-κB->IκBα Inhibition NF-κB_nuc NF-κB (p65/p50) NF-κB->NF-κB_nuc Translocation Proteasome Proteasome Ub-p-IκBα Ub-p-IκBα p-IκBα->Ub-p-IκBα Ubiquitination Ub-p-IκBα->Proteasome Degradation DNA DNA (κB site) NF-κB_nuc->DNA Binding Gene_Expression Gene Expression (Inflammatory Cytokines) DNA->Gene_Expression Transcription

Caption: The canonical NF-κB signaling pathway.

Experimental_Workflow Start Start: Inhibitor Screening Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial cells) Start->Cell_Culture Compound_Treatment 2. Compound Treatment (this compound & Benchmarks) Cell_Culture->Compound_Treatment Stimulation 3. NF-κB Activation (LPS or TNF-α) Compound_Treatment->Stimulation Endpoint_Assay 4. Endpoint Assays Stimulation->Endpoint_Assay Luciferase Luciferase Assay (Transcriptional Activity) Endpoint_Assay->Luciferase Western_Blot Western Blot (IκBα Phosphorylation/Degradation) Endpoint_Assay->Western_Blot EMSA EMSA (DNA Binding) Endpoint_Assay->EMSA Data_Analysis 5. Data Analysis (IC50 Determination) Luciferase->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

Caption: A general experimental workflow for benchmarking NF-κB inhibitors.

References

Safety Operating Guide

Safe Disposal of 5-O-Methylvisammioside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-O-Methylvisammioside is critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant[1]. Adherence to institutional and local regulations, in addition to the guidelines outlined below, is mandatory.

Hazard Profile and Safety Summary

Before handling this compound, it is essential to be aware of its associated hazards. This information is crucial for safe handling and in the event of an accidental spill.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH302Harmful if swallowed[1][2].
Acute Aquatic ToxicityH400Very toxic to aquatic life[1].
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[1].
Skin IrritationH315Causes skin irritation[3].
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Experimental Protocols for Disposal

The disposal of this compound, whether as a pure substance, in solution, or as contaminated material, must follow a strict protocol to mitigate risks. The following procedures are based on general guidelines for hazardous chemical waste disposal.

1. Personal Protective Equipment (PPE) and Handling:

  • Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat or impervious clothing[1].

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols[1].

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with large amounts of water and seek medical attention[1].

2. Waste Collection and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and spill cleanup materials, must be collected as hazardous waste.

  • Use a suitable, leak-proof, and clearly labeled container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage[4].

  • Ensure the waste container is compatible with the chemical.

  • Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].

3. Labeling of Hazardous Waste:

  • The waste container must be labeled with the words "Hazardous Waste"[4][5].

  • The label must include the full chemical name, "this compound," and the concentration or quantity[4].

  • Also include the date of waste generation, the laboratory or room number, and the name of the principal investigator[4].

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., alcohol)[5][6].

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste[5][7].

  • After triple-rinsing and air-drying, deface or remove the original label and the container may then be disposed of as regular trash, in accordance with institutional policies[5][6].

5. Accidental Spill Cleanup:

  • In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation[1].

  • Wear full personal protective equipment before attempting cleanup[1].

  • For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders[1].

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal[1].

  • Decontaminate the spill area and cleaning equipment by scrubbing with alcohol[1].

  • Prevent the spill from entering drains or water courses[1].

6. Final Disposal Procedure:

  • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[4]. Do not dispose of this chemical down the drain or in regular trash[4][8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Contingency: Spill start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Compatible, Sealed Container ppe->collect_waste spill Accidental Spill Occurs label_waste Label Container: 'Hazardous Waste' + Chemical Name & Details collect_waste->label_waste segregate Segregate from Incompatible Chemicals label_waste->segregate store_safe Store in Designated Secure Area segregate->store_safe contact_ehs Contact EHS for Pickup store_safe->contact_ehs end Dispose via Approved Hazardous Waste Facility contact_ehs->end contain_spill Contain & Absorb Spill with Inert Material spill->contain_spill Yes contain_spill->collect_waste Collect as Hazardous Waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-O-Methylvisammioside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 5-O-Methylvisammioside. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It may also cause skin, eye, and respiratory irritation. Adherence to the recommended personal protective equipment (PPE) is mandatory to minimize exposure risk.

Hazard Classification GHS Category Required Personal Protective Equipment (PPE)
Acute Oral Toxicity Category 4[1][2]Engineering Controls: Use in a well-ventilated area.[1] Hand Protection: Wear protective gloves.[1] Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
Skin Irritation/Toxicity Acute Tox. 4[2]Hand Protection: Wear protective gloves.[1] Body Protection: Wear impervious clothing, such as a lab coat.[1]
Eye Irritation -Eye Protection: Wear safety goggles with side-shields.[1]
Inhalation Toxicity Acute Tox. 4[2]Respiratory Protection: Use a suitable respirator, especially where dust or aerosols may be generated.[1] Engineering Controls: Work in a chemical fume hood or an area with appropriate exhaust ventilation.[1]
Aquatic Toxicity Acute and Chronic Category 1[1]Environmental Precautions: Avoid release to the environment. Collect any spillage.[1]

Experimental Protocol for Safe Handling

The following step-by-step procedure outlines the safe handling of this compound from receipt to disposal.

1. Preparation and Risk Assessment:

  • Before handling, review the Safety Data Sheet (SDS).

  • Ensure that all required PPE is available and in good condition.

  • Verify that the work area, including the chemical fume hood and ventilation systems, is functioning correctly.

  • Locate the nearest safety shower and eyewash station.[1]

2. Handling the Compound:

  • Conduct all weighing and solution preparation in a designated chemical fume hood to avoid the formation of dust and aerosols.[1]

  • Wear the appropriate PPE as specified in the table above, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke while handling the compound.[1]

3. Storage:

  • Store this compound in a tightly sealed container.[1]

  • Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • For long-term storage, maintain the powdered form at -20°C and solutions at -80°C.[1]

4. Accidental Release Measures:

  • In case of a spill, evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing full PPE, absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a sealed container for proper disposal.[1]

5. First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1]

  • If on Skin: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Consult a physician if irritation persists.[1]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Promptly call a physician.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen or provide cardiopulmonary resuscitation (CPR) if necessary. Seek immediate medical attention.[1]

Disposal Plan

  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of the compound and any contaminated materials in a designated, approved waste disposal plant.[1]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

  • Ensure that waste containers are properly labeled with the contents.

Safe Handling Workflow

Safe Handling of this compound start Start: Planning & Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe handling Handling in Ventilated Area (Chemical Fume Hood) ppe->handling storage Secure Storage (-20°C or -80°C) handling->storage Store Unused Material spill Accidental Spill handling->spill waste Waste Collection (Seal and Label Container) handling->waste Generate Waste storage->ppe For Future Use spill_response Spill Response Protocol (Evacuate, Ventilate, Clean) spill->spill_response spill_response->waste disposal Dispose via Approved Waste Plant waste->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-O-Methylvisammioside
Reactant of Route 2
5-O-Methylvisammioside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.